2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO/c15-9-13(19)18(10-5-2-1-3-6-10)14-11(16)7-4-8-12(14)17/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEUHDIEZQWRGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=C(C=CC=C2Cl)Cl)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165215 | |
| Record name | 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15308-01-7 | |
| Record name | 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15308-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015308017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.757 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-N-(2,6-DICHLOROPHENYL)-N-PHENYLACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZA3DY2Z4ZR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the synthesis pathway for 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide, a key intermediate in the synthesis of various biologically active compounds.[1][2] The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Overview of the Synthesis Pathway
The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of the intermediate, N-(2,6-dichlorophenyl)aniline. This is followed by the acylation of this intermediate with chloroacetyl chloride to yield the final product.
Several methods exist for the synthesis of N-(2,6-dichlorophenyl)aniline. A common approach involves the condensation of an aniline derivative with a halogenated benzene ring.[3] An alternative, high-yield method involves the rearrangement of an N-aryl phenoxyacetamide intermediate.[3][4]
The subsequent acylation of N-(2,6-dichlorophenyl)aniline is a more straightforward reaction, typically proceeding with high efficiency in the presence of a suitable base.[3][5]
Experimental Protocols
This section details the experimental procedures for the synthesis of this compound, focusing on a high-yield pathway.
Step 1: Synthesis of N-(2,6-dichlorophenyl)aniline
One effective method for the synthesis of N-(2,6-dichlorophenyl)aniline involves a "one-pot" reaction sequence starting from aniline, which includes an acylation, an etherification, and a rearrangement.[4]
Experimental Protocol:
-
Acylation: In a suitable reactor, dissolve aniline (186.2 kg) in toluene (1000 kg). While stirring at a temperature of 25-60°C, slowly add chloroacetyl chloride (118.6 kg). After the addition is complete, heat the mixture to 88-90°C and maintain the reaction for 5 hours. Subsequently, cool the reaction mixture to approximately 70°C.[4]
-
Etherification: To the resulting solution of 2-chloroacetanilide in toluene, directly add 2,6-dichlorophenol, potassium carbonate, and a quaternary ammonium salt phase transfer catalyst. This step is carried out to form N-phenyl-2-(2,6-dichlorophenoxy)acetamide.[4]
-
Rearrangement: Add a strong base, such as sodium hydroxide or potassium hydroxide, to the reaction mixture from the previous step. Heat the mixture to reflux to induce a rearrangement reaction, which yields N-(2,6-dichlorophenyl)aniline.[4]
-
Work-up and Isolation: After the reaction is complete, cool the mixture and perform an appropriate work-up, which may include washing with water and hydrochloric acid. The organic phase is then separated, and the solvent is removed under reduced pressure to yield the solid product.[6]
An alternative method for synthesizing N-(2,6-dichlorophenyl)aniline starts from N-phenyl-2,2,6,6-tetrachlorocyclohexaneimine.[7]
Alternative Experimental Protocol:
-
A 1 L glass reactor is charged with 100 g (0.32 mole) of N-phenyl-2,2,6,6-tetrachlorocyclohexaneimine and 500 g of chlorobenzene.
-
The mixture is heated to 100°C with stirring and the reaction is continued for 5 hours.
-
After completion, the reaction mixture is cooled to 25°C and washed with 300 g of a 10% aqueous solution of sodium hydroxide.
-
The organic layer is dried with anhydrous sodium sulfate, and the chlorobenzene is distilled off under reduced pressure to give N-phenyl-2,6-dichloroaniline as a black solid.[7]
Step 2: Synthesis of this compound
The final step is the acylation of N-(2,6-dichlorophenyl)aniline with chloroacetyl chloride. The use of a tertiary base is recommended for achieving high yields.[3]
Experimental Protocol:
-
In a suitable reactor, dissolve N-(2,6-dichlorophenyl)aniline in a solvent such as toluene.
-
Heat the solution to approximately 60°C.
-
Slowly and simultaneously add chloroacetyl chloride (0.13 kmole) and an equimolar amount of triethylamine (TEA).
-
Stir the mixture for approximately 12 hours at a temperature between 30-50°C.
-
Upon completion of the reaction, distill off about one-third of the solvent.
-
Cool the mixture to about 40°C and add water. Adjust the pH to 6-7 with a 30% sodium hydroxide solution.
-
Cool the mixture to 5-10°C and stir for about 1 hour.
-
Filter the resulting precipitate and wash it with toluene.
-
Dry the solid to obtain this compound.[3]
Data Presentation
The following tables summarize the quantitative data reported for the synthesis of N-(2,6-dichlorophenyl)aniline and the final product, this compound.
Table 1: Synthesis of N-(2,6-dichlorophenyl)aniline
| Starting Material | Method | Solvent | Yield (%) | Purity (%) | Melting Point (°C) | Reference |
| N-phenyl-2,2,6,6-tetrachlorocyclohexaneimine | Dehydrochlorination | Chlorobenzene | 85 | 92.1 | 49.5 - 50.7 | [7] |
| Compound (CAS:146607-19-4) | Base-mediated reaction | Toluene | 93 | - | - | [6] |
Table 2: Synthesis of this compound
| Starting Material | Method | Solvent | Yield (%) | Melting Point (°C) | Reference |
| N-(2,6-dichlorophenyl)aniline | Acylation with Chloroacetyl Chloride and TEA | Toluene | 80 | 140.5 | [3] |
| N-(2,6-dichlorophenyl)aniline | Acylation with Chloroacetyl Chloride and NaOH | Dimethylformamide | 84 | - | [3] |
Visualization of the Synthesis Pathway
The following diagram illustrates the logical flow of the synthesis process.
Caption: Synthesis pathway for this compound.
References
- 1. CAS 15308-01-7: 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylac… [cymitquimica.com]
- 2. This compound | 15308-01-7 [chemicalbook.com]
- 3. WO1992022522A1 - A process for the preparation of n-(2,6-dichlorophenyl)-n-phenyl-n-(chloroacetyl)-amine - Google Patents [patents.google.com]
- 4. CN103113236A - Preparation method of 2,6-dichlorodiphenylamine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. 2,6-DICHLORODIPHENYLAMINE | 15307-93-4 [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
The Core Mechanism of Action of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide is a key chemical intermediate primarily utilized in the synthesis of a novel class of 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives. While the compound itself is not the active therapeutic agent, its derivatives have demonstrated significant in vitro cytotoxic activity against human colon cancer cell lines. This technical guide elucidates the role of this compound as a precursor and details the mechanism of action of its biologically active derivatives, focusing on their anti-cancer properties. This document provides a comprehensive overview of the synthetic pathway, quantitative cytotoxic data, detailed experimental protocols, and a proposed signaling pathway for the mechanism of action.
Introduction
This compound serves as a crucial building block in the generation of complex heterocyclic compounds with potential therapeutic applications. Its primary significance in the field of drug discovery lies in its role as a reactant for the synthesis of 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives.[1][2] These derivatives have been the subject of anticancer research, with studies demonstrating their ability to inhibit the growth of cancer cells. This guide will focus on the synthesis of these derivatives and their subsequent biological activity, which constitutes the indirect mechanism of action related to the parent compound.
Synthesis of Bioactive 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one Derivatives
The synthesis of the biologically active 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives from this compound is a multi-step process. The general synthetic scheme involves the formation of an indole-2-one ring system, followed by the introduction of various substituents at the 3-position.
Cytotoxic Mechanism of Action
The 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives exhibit their anticancer effects through cytotoxicity, primarily evaluated against the SW620 human colon cancer cell line.[1] The mechanism of action for many indolin-2-one derivatives involves the induction of apoptosis (programmed cell death) through various cellular signaling pathways.[3][4]
Quantitative Cytotoxicity Data
A study by Virsodia et al. screened a library of these derivatives and identified several compounds with notable activity. The most active compounds were found to inhibit the growth of SW620 cells at concentrations ranging from 2-15 µg/ml.[1]
| Compound ID | Active Concentration (µg/mL) | Cell Line |
| 4c | 2-15 | SW620 |
| 4f | 2-15 | SW620 |
| 4j | 2-15 | SW620 |
| Table 1: In Vitro Cytotoxicity of 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one Derivatives.[1] |
Proposed Signaling Pathway
Based on the known mechanisms of similar indolin-2-one compounds, a plausible signaling pathway for the cytotoxic action of these derivatives involves the induction of the intrinsic apoptotic pathway.[3] This can be initiated by various cellular stressors, including the inhibition of key survival kinases.[5][6]
This proposed pathway suggests that the compounds may inhibit a critical cellular target, leading to an increase in reactive oxygen species (ROS), subsequent mitochondrial stress, and the activation of the caspase cascade, ultimately resulting in apoptosis.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and cytotoxic evaluation of the 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives.
General Synthesis Protocol
The synthesis of the title compounds is typically achieved through a condensation reaction between 1-(2,6-dichlorophenyl)indolin-2-one and a suitable aldehyde or ketone.
Materials:
-
1-(2,6-dichlorophenyl)indolin-2-one
-
Appropriate aldehyde or ketone
-
Solvent (e.g., ethanol, methanol)
-
Catalyst (e.g., piperidine, pyrrolidine)
Procedure:
-
A solution of 1-(2,6-dichlorophenyl)indolin-2-one (1 equivalent) in the chosen solvent is prepared.
-
The corresponding aldehyde or ketone (1-1.2 equivalents) and a catalytic amount of the base are added to the solution.
-
The reaction mixture is refluxed for a specified period (typically 2-8 hours), and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.
-
The crude product is washed with a cold solvent and then purified by recrystallization or column chromatography to yield the desired 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivative.
-
The structure of the synthesized compound is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
SW620 human colon cancer cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
Procedure:
-
SW620 cells are seeded into 96-well plates at a density of approximately 5 x 103 cells per well and incubated for 24 hours to allow for cell attachment.
-
The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO) for a period of 48-72 hours.
-
Following the incubation period, the medium is removed, and 100 µL of MTT solution is added to each well. The plates are incubated for another 4 hours at 37°C.
-
The MTT solution is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Conclusion
This compound is a valuable synthetic intermediate for the development of novel 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives with potent cytotoxic activity against human colon cancer cells. The mechanism of action of these derivatives is believed to involve the induction of apoptosis, a key process in cancer therapy. Further investigation into the specific molecular targets and detailed signaling pathways of the most active compounds is warranted to fully elucidate their therapeutic potential and to guide the design of more effective anticancer agents. The experimental protocols provided herein offer a robust framework for the synthesis and evaluation of such compounds.
References
- 1. Synthesis of 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives and in vitro anticancer evaluation against SW620 colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indolin-2-one compounds targeting thioredoxin reductase as potential anticancer drug leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Mechanistic Profiling of Indolin-2-One Derivatives That Induce ROS-Driven Intrinsic Apoptosis in Prostate and Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 6. Synthesis and biological evaluation of 2-indolinone derivatives as potential antitumor agents. | Sigma-Aldrich [sigmaaldrich.com]
Spectroscopic Analysis of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide (CAS No. 15308-01-7) is a chemical compound of interest in synthetic and medicinal chemistry.[1][2] Accurate structural elucidation and purity assessment are paramount for any research or development application. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with generalized experimental protocols for these analytical techniques. While specific experimental data for this compound is not widely available in public databases, this guide presents predicted data based on its chemical structure and published data for analogous compounds.
Data Presentation
The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~ 4.2 - 4.5 | Singlet | 2H | -CH₂Cl |
| ~ 7.2 - 7.6 | Multiplet | 8H | Aromatic Protons |
Note: The exact chemical shifts of the aromatic protons will depend on the specific electronic environments and through-space interactions.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 40 - 45 | -CH₂Cl |
| ~ 125 - 145 | Aromatic Carbons |
| ~ 165 - 170 | C=O (Amide) |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 3100 - 3000 | Aromatic C-H Stretch |
| ~ 1700 - 1670 | C=O Stretch (Tertiary Amide) |
| ~ 1600, 1480 | Aromatic C=C Bending |
| ~ 800 - 700 | C-Cl Stretch |
Note: The absence of a significant N-H stretching band around 3300 cm⁻¹ is a key indicator of the tertiary amide structure.[1]
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 313, 315, 317 | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion cluster due to three chlorine isotopes) |
| 278 | [M - Cl]⁺ |
| 236 | [M - CH₂Cl - Cl]⁺ |
| 77 | [C₆H₅]⁺ |
Note: High-resolution mass spectrometry (HRMS) can be used to confirm the exact molecular weight of 312.982797 Da.[3]
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols and may require optimization for specific instruments and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation:
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
Reference: Tetramethylsilane (TMS) at 0 ppm or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[6]
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: Same as for ¹H NMR.
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds (longer delay may be needed for quaternary carbons).
-
Number of Scans: 128 or more, due to the low natural abundance of ¹³C.
-
Reference: TMS at 0 ppm or the solvent peak (e.g., CDCl₃ at 77.2 ppm).[6]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound powder directly onto the ATR crystal, ensuring complete coverage.[7]
-
-
Instrument Parameters:
-
Spectrometer: FT-IR spectrometer equipped with an ATR accessory.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Preparation:
-
Dissolve a small amount of the sample (1-2 mg) in a volatile solvent (e.g., methanol or dichloromethane).[8]
-
Alternatively, for direct probe analysis, place a small amount of the solid sample into a capillary tube.
-
-
Instrument Parameters:
Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Logical workflow for the spectroscopic analysis of a chemical compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.latech.edu [chem.latech.edu]
- 3. eng.uc.edu [eng.uc.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 6. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide on the Crystal Structure and Properties of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and structural properties of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide, a molecule of interest in medicinal chemistry and materials science. This document details its synthesis, crystallographic structure, and potential biological activities, supported by experimental protocols and data presented in a clear, tabular format. Visualizations of key chemical processes and potential biological pathways are provided to facilitate a deeper understanding of its characteristics and mechanisms of action.
Introduction
This compound, with the CAS number 15308-01-7, is a synthetic crystalline solid.[1][2][3][4][5] Its molecular structure, featuring a chloroacetamide moiety linked to both a phenyl and a 2,6-dichlorophenyl group, makes it a subject of interest for its potential applications in organic synthesis and as a precursor for biologically active molecules.[1] This guide aims to consolidate the available technical information on this compound, focusing on its crystal structure, synthesis, and putative biological relevance.
Physicochemical and Crystallographic Data
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₀Cl₃NO |
| Molecular Weight | 314.59 g/mol |
| CAS Number | 15308-01-7 |
| Appearance | Crystalline solid |
| Melting Point | 143-145 °C |
Table 2: Illustrative Crystallographic Data (of 2-Chloro-N-phenylacetamide)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | Cc |
| a (Å) | 5.0623 (15) |
| b (Å) | 18.361 (6) |
| c (Å) | 9.115 (2) |
| α (°) | 90 |
| β (°) | 102.13 (3) |
| γ (°) | 90 |
| Volume (ų) | 827.2 (4) |
| Z | 4 |
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound can be achieved through the chloroacetylation of N-(2,6-dichlorophenyl)aniline. A general procedure is outlined below, based on methods for synthesizing related N-phenylacetamides.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. Chloroacetamide derivatives as a promising topical treatment for fungal skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro- N-phenylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unveiling the Profile of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide: A Technical Guide on its Role in the Synthesis of Biologically Active Molecules
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide, a key chemical intermediate in the synthesis of various biologically active compounds. While direct research on the biological activity of this specific molecule is not publicly available, its significance lies in its utility as a precursor for compounds with demonstrated pharmacological properties, including cytotoxic and analgesic effects. This document will detail its chemical properties, its role in synthetic pathways, and the biological activities of the resultant molecules. Experimental protocols for the synthesis and evaluation of these derivatives are provided, alongside visualizations of relevant biological pathways, to offer a complete picture of its importance in medicinal chemistry and drug discovery.
Introduction
This compound is a chlorinated acetamide derivative with the chemical formula C₁₄H₁₀Cl₃NO. Its molecular structure, characterized by a reactive chloroacetyl group and substituted phenyl rings, makes it a versatile building block in organic synthesis. Primarily, it serves as a crucial starting material for the creation of more complex molecules with potential therapeutic applications. The lipophilicity conferred by the chlorine atoms influences its reactivity and the properties of its downstream products. This guide will explore the known applications of this compound, focusing on the biological activities of the molecules synthesized from it.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 15308-01-7 |
| Molecular Formula | C₁₄H₁₀Cl₃NO |
| Molecular Weight | 314.59 g/mol |
| Appearance | Solid |
| Melting Point | 143-145 °C |
Role as a Chemical Intermediate
The primary documented application of this compound is as a reactant in the synthesis of other compounds. Its chemical reactivity is centered around the chloroacetyl group, which is susceptible to nucleophilic substitution, allowing for the attachment of various functional moieties.
Synthesis of Cytotoxic 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one Derivatives
This compound is a precursor in the synthesis of a library of 2-indolinone derivatives. These derivatives have been evaluated for their in vitro cytotoxic activity against the SW620 human colon cancer cell line.[1][2]
A general synthetic scheme involves the intramolecular cyclization of this compound to form the core indolin-2-one structure. This is often followed by further modifications to introduce diversity at the 3-position. The following is a generalized protocol based on the synthesis of similar structures:
-
Cyclization: this compound is treated with a Lewis acid catalyst (e.g., aluminum chloride) in an inert solvent (e.g., dichloromethane or dichloroethane).
-
The reaction mixture is stirred at a controlled temperature (e.g., room temperature or reflux) for a specified period, monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product, 1-(2,6-dichlorophenyl)indolin-2-one, is isolated and purified using standard techniques such as extraction and column chromatography.
-
Functionalization: The resulting 1-(2,6-dichlorophenyl)indolin-2-one can then undergo a Knoevenagel condensation with various aromatic aldehydes in the presence of a base like piperidine to yield the final 3-methylene-1,3-dihydro-indol-2-one derivatives.[3]
Synthetic workflow for 2-indolinone derivatives.
While this compound itself was not tested, several of the synthesized 2-indolinone derivatives exhibited cytotoxic activity against the SW620 colon cancer cell line.[1][2] The study by Virsodia et al. (2009) reported that compounds 4c, 4f, and 4j from their designed series were active at concentrations of 2-15 µg/ml.[1]
Table 2: Cytotoxic Activity of Selected 2-Indolinone Derivatives against SW620 Cells
| Compound ID | Active Concentration (µg/ml) |
| 4c | 2-15 |
| 4f | 2-15 |
| 4j | 2-15 |
| Data from Virsodia et al., Eur J Med Chem, 2009.[1] |
The cytotoxic effects of the synthesized compounds on cancer cell lines are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]
-
Cell Seeding: Cancer cells (e.g., SW620) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The half-maximal inhibitory concentration (IC50) values are then calculated.[3]
Workflow for the MTT cytotoxicity assay.
Structurally Related Compounds and Their Biological Activities
While direct biological data for this compound is lacking, studies on structurally similar compounds can provide insights into potential areas of investigation.
Analgesic Activity of 2-chloro-N,N-diphenylacetamide Derivatives
A study by Kumar et al. (2019) investigated a series of 2-chloro-N,N-diphenylacetamide derivatives for their analgesic activity.[4] It is important to note that the core structure in this study, derived from diphenylamine, is different from the 2,6-dichlorodiphenylamine core of the title compound of this guide. However, the study provides a relevant example of the biological potential of chloroacetamide derivatives.
The analgesic activity of three synthesized compounds (AKM-1, AKM-2, and AKM-3) was evaluated using the hot plate method in rats, with diclofenac sodium as a standard.[4][5]
Table 3: Analgesic Activity of 2-chloro-N,N-diphenylacetamide Derivatives
| Compound | Dose (mg/kg b.w.) | Mean Reaction Time (seconds) ± SEM (60 min) |
| Control (10% Tween 20) | - | 7.25 ± 0.25 |
| Diclofenac Sodium | 50 | 12.50 ± 0.30 |
| AKM-1 | 200 | 9.80 ± 0.28* |
| AKM-2 | 200 | 12.45 ± 0.32 |
| AKM-3 | 200 | 10.15 ± 0.25 |
| p<0.05, **p<0.01 compared to the control group. Data from Kumar et al., Oriental Journal of Chemistry, 2019.[4][5] |
The results indicated that compound AKM-2 exhibited significant analgesic efficacy, comparable to that of diclofenac sodium.[4][5]
Docking studies suggested that these 2-chloro-N,N-diphenylacetamide derivatives may exert their analgesic effect through the inhibition of cyclooxygenase (COX) enzymes, a well-established mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).[4][5]
Proposed COX inhibition pathway for analgesic effect.
The hot plate test is a common method for assessing centrally mediated analgesia.
-
Animal Acclimatization: Laboratory animals (e.g., rats or mice) are acclimatized to the experimental environment.
-
Baseline Measurement: Each animal is placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C), and the latency to a nociceptive response (e.g., licking a paw or jumping) is recorded as the baseline.
-
Compound Administration: The test compounds, a control vehicle, and a standard drug (e.g., diclofenac sodium) are administered to different groups of animals.
-
Post-treatment Measurement: The reaction time on the hot plate is measured again at specific time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: An increase in the reaction time compared to the control group indicates an analgesic effect.
Conclusion
This compound is a valuable chemical intermediate whose full biological potential is realized through its conversion into more complex molecules. While the compound itself has not been the subject of direct biological investigation, its role in the synthesis of potent cytotoxic and analgesic agents underscores its importance in the field of medicinal chemistry. The experimental protocols and mechanistic insights provided in this guide for its derivatives offer a framework for future research and development efforts. Further exploration of derivatives of this compound could lead to the discovery of novel therapeutic agents.
References
- 1. Synthesis of 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives and in vitro anticancer evaluation against SW620 colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 5. benchchem.com [benchchem.com]
Potential Therapeutic Applications of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a technical overview of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide, a compound of interest for its potential, albeit indirect, therapeutic applications. While direct biological studies on this molecule are not extensively available in public literature, its role as a key intermediate in the synthesis of derivatives with demonstrated cytotoxic activity against human colon cancer cells suggests a promising avenue for oncological research. This whitepaper will detail the known chemical properties, synthesis, and the basis for its potential therapeutic relevance, alongside hypothetical mechanisms of action and detailed experimental protocols for further investigation.
Introduction
This compound (CAS No. 15308-01-7) is a halogenated acetamide derivative.[1][2][3][4][5][6][7][8] Structurally, it is related to a class of compounds that have been explored for a variety of biological activities.[9] Notably, this compound serves as a crucial reactant in the preparation of 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives.[10] Research has indicated that these subsequent derivatives exhibit in vitro cytotoxic effects on the SW620 colon cancer cell line, highlighting a potential application for this compound as a precursor in the development of novel anti-cancer agents.[1][5][10] Furthermore, it is identified as an impurity in the manufacturing of Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID), suggesting a structural relationship to compounds with known pharmacological activity.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 15308-01-7 | [1][2][3] |
| Molecular Formula | C₁₄H₁₀Cl₃NO | [1][2][3] |
| Molecular Weight | 314.59 g/mol | [2] |
| IUPAC Name | This compound | |
| Synonyms | 2,2',6'-Trichloro-N-phenylacetanilide | [2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 143-145 °C | [4] |
| Boiling Point | 487.5 °C at 760 mmHg | [4] |
| Density | 1.411 g/cm³ | [4] |
Synthesis and Derivatization
This compound is primarily utilized as a reactant. A key synthetic application is in the preparation of 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives, which have shown potential as anti-cancer agents.
Figure 1. Synthetic pathway from this compound to potential anti-cancer agents.
Potential Therapeutic Applications: Anti-Cancer Activity
The primary therapeutic potential of this compound is hypothesized to be in the field of oncology, based on the demonstrated cytotoxic activity of its derivatives.
In Vitro Cytotoxicity against SW620 Colon Cancer Cells
A study on a series of 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives, synthesized from this compound, revealed their cytotoxic effects on the SW620 human colon adenocarcinoma cell line.[1][5] The SW620 cell line is a well-established model for metastatic colon cancer.[11][12][13]
Quantitative Data on Cytotoxic Activity
| Compound ID (Derivative) | Concentration for Activity (µg/mL) | Cell Line | Reference |
| 4c | 2-15 | SW620 | [1][5] |
| 4f | 2-15 | SW620 | [1][5] |
| 4j | 2-15 | SW620 | [1][5] |
Proposed Mechanism of Action
While the precise mechanism of action for these derivatives has not been fully elucidated, a plausible hypothesis involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival. The structural similarity to other kinase inhibitors suggests that these compounds may target protein kinases involved in oncogenic signaling.
Figure 2. Proposed mechanism of action for the cytotoxic derivatives.
Experimental Protocols
For researchers interested in exploring the therapeutic potential of this compound and its derivatives, the following experimental protocols are provided as a reference.
General Synthesis of 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one Derivatives
This protocol is a generalized representation based on synthetic strategies for similar compounds.
Figure 3. Generalized experimental workflow for the synthesis of indol-2-one derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate SW620 cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Conclusion and Future Directions
This compound represents a molecule with latent therapeutic potential, primarily as a scaffold for the development of novel anti-cancer agents. The cytotoxic activity of its 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives against the SW620 colon cancer cell line provides a strong rationale for further investigation.
Future research should focus on:
-
Direct Biological Screening: Evaluating the biological activity of this compound itself.
-
Library Synthesis and SAR Studies: Synthesizing a broader library of derivatives to establish clear structure-activity relationships (SAR).
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the active derivatives.
-
In Vivo Efficacy: Assessing the anti-tumor efficacy of the most potent compounds in preclinical animal models of colon cancer.
The exploration of this chemical space may lead to the discovery of novel and effective therapeutic agents for the treatment of colorectal cancer and potentially other malignancies.
References
- 1. Synthesis of 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives and in vitro anticancer evaluation against SW620 colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 15308-01-7 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C14H10Cl3NO | CID 84868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 15308-01-7 [sigmaaldrich.com]
- 9. Diclofenac-Induced Cytotoxicity in Cultured Carp Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | 15308-01-7 [chemicalbook.com]
- 11. Enhanced cytotoxicity and apoptosis through inhibiting autophagy in metastatic potential colon cancer SW620 cells treated with Chlorin e6 photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity and Apoptosis Effects of Curcumin Analogue (2E,6E)-2,6-Bis(2,3-Dimethoxybenzylidine) Cyclohexanone (DMCH) on Human Colon Cancer Cells HT29 and SW620 In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
The Synthetic Keystone: A Technical Guide to 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide, a pivotal synthetic intermediate in the development of pharmacologically active compounds. This document details its physicochemical properties, provides comprehensive experimental protocols for its synthesis and subsequent transformations, and discusses the biological significance of its derivatives, particularly in the context of oncology. The chloroacetamide moiety serves as a reactive handle for intramolecular cyclizations and further functionalization, leading to the creation of diverse molecular scaffolds, including indolin-2-ones, which have demonstrated significant cytotoxic activity against various cancer cell lines. This guide aims to serve as a comprehensive resource for researchers in organic synthesis and medicinal chemistry, facilitating the exploration of novel therapeutics derived from this versatile intermediate.
Physicochemical Properties
This compound is a white to off-white crystalline powder.[1] Its core structure consists of a central acetamide group N-substituted with both a phenyl and a 2,6-dichlorophenyl group. The presence of the reactive chloroacetyl group makes it a valuable precursor for a variety of chemical transformations.
Table 1: Physicochemical and Spectral Data for this compound
| Property | Value | Reference |
| Chemical Identifiers | ||
| CAS Number | 15308-01-7 | [2] |
| Molecular Formula | C₁₄H₁₀Cl₃NO | [3][4] |
| Molecular Weight | 314.59 g/mol | [3][4] |
| IUPAC Name | This compound | [2] |
| Physical Properties | ||
| Melting Point | 143-145 °C | [4] |
| Boiling Point | 487.5 °C at 760 mmHg | [4] |
| Spectral Data | ||
| ¹³C NMR | Available | [2] |
| GC-MS | m/z top peak: 167, 2nd highest: 278, 3rd highest: 280 | [2] |
| IR Spectrum | Available | [2] |
Synthesis and Reactions: Experimental Protocols
The reactivity of the chloroacetyl group and the steric hindrance provided by the 2,6-dichlorophenyl group are key to the utility of this intermediate.
Synthesis of this compound
This protocol is adapted from a large-scale preparation method.[5]
Reaction Scheme:
Caption: Synthesis of the title compound.
Materials:
-
2,6-Dichlorodiphenylamine (120 g, 0.5 mol)
-
Chloroacetyl chloride (297 g, 2.5 mol)
-
Hexane (250 mL)
Procedure:
-
Combine 2,6-dichlorodiphenylamine and chloroacetyl chloride in a 500 mL round-bottom flask.
-
Reflux the mixture with stirring for 3 hours.[5]
-
After the reaction is complete, distill off the excess chloroacetyl chloride at atmospheric pressure.[5] Remove the final traces of acid chloride under a mild vacuum.[5]
-
While hot (approximately 80 °C), slowly pour the reaction mixture into hexane with vigorous stirring.[5]
-
Filter the precipitated product under suction, wash with 50 mL of hexane, and dry at 50-60 °C under vacuum.[5]
Expected Yield: Approximately 150 g.[5]
Intramolecular Friedel-Crafts Cyclization to 1-(2,6-Dichlorophenyl)indolin-2-one
This reaction is a key step in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Diclofenac.[6]
Reaction Scheme:
Caption: Friedel-Crafts cyclization reaction.
Materials:
-
This compound (150 g, 0.47 mol)
-
Aluminum chloride (155 g)
-
Toluene (400 mL)
-
Methanol for recrystallization
Procedure:
-
In a 500 mL round-bottom flask, mix this compound and aluminum chloride.[5]
-
Heat the mixture to 140 °C. The evolution of hydrogen chloride gas will be observed as the reaction mixture becomes stirrable at around 100 °C.[5]
-
Maintain the reaction at 140 °C for 4 hours.[5]
-
Cool the reaction to room temperature and add 300 mL of toluene. Heat the mixture on a water bath to dissolve the material.[5]
-
Slowly add the toluene solution to ice-cold water with stirring and continue to stir for 30 minutes.[5]
-
Separate the toluene layer and extract the aqueous layer with an additional 100 mL of toluene.[5]
-
Combine the toluene layers and evaporate the solvent to obtain the crude product.[5]
-
Recrystallize the crude product from methanol.[5]
Expected Yield: Approximately 100 g.[5]
Application in the Synthesis of Cytotoxic Agents
Derivatives of this compound, particularly those based on the 1-(2,6-dichlorophenyl)indolin-2-one scaffold, have shown significant potential as anti-cancer agents. These compounds have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, including colon cancer (SW620), and have demonstrated activity at micromolar concentrations.[7]
Synthesis of 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one Derivatives
While a specific detailed protocol for a broad range of these derivatives is not available in a single source from the conducted searches, the general approach involves the condensation of 1-(2,6-dichlorophenyl)indolin-2-one with various aldehydes or ketones to introduce the C3-substituent.
General Workflow:
Caption: Synthetic workflow to cytotoxic agents.
Mechanism of Action: Targeting Kinase Signaling Pathways
The cytotoxic effects of indolin-2-one derivatives are often attributed to their ability to inhibit protein kinases involved in cancer cell proliferation and angiogenesis. Specifically, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2) have been identified as potential targets.
VEGFR-2 Signaling Pathway:
VEGF binding to its receptor, VEGFR-2, triggers dimerization and autophosphorylation of the receptor, initiating downstream signaling cascades. These pathways, including the PLCγ-PKC, PI3K-Akt, and MAPK pathways, are crucial for endothelial cell proliferation, migration, and survival, which are hallmarks of angiogenesis.[8] Inhibition of VEGFR-2 by small molecules can block these pro-angiogenic signals, thereby inhibiting tumor growth.
Caption: Simplified VEGFR-2 signaling pathway.
CDK Signaling Pathway:
Cyclin-dependent kinases (CDKs), in conjunction with their cyclin regulatory partners, are central to the control of the cell cycle. Dysregulation of CDK activity is a common feature of cancer. Dual inhibitors that target both CDK4 and VEGFR2 have been developed and show synergistic effects in suppressing cancer progression.[9]
Conclusion
This compound is a highly valuable and versatile synthetic intermediate. Its straightforward synthesis and the reactivity of its chloroacetyl group allow for the efficient construction of complex heterocyclic structures, most notably the 1-(2,6-dichlorophenyl)indolin-2-one core. This scaffold has proven to be a fruitful starting point for the development of potent cytotoxic agents that target key signaling pathways in cancer. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to further explore the synthetic potential of this intermediate and to design novel therapeutic agents with improved efficacy and selectivity.
References
- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. This compound | C14H10Cl3NO | CID 84868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. This compound (15308-01-7) for sale [vulcanchem.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Diclofenac sodium synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis of 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives and in vitro anticancer evaluation against SW620 colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel dual inhibitors targeting CDK4 and VEGFR2 synergistically suppressed cancer progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety and Handling of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling precautions for 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide (CAS No: 15308-01-7). The information presented is intended to inform researchers, scientists, and professionals in drug development about the potential hazards and appropriate safety measures required when handling this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are acute oral toxicity, the potential to cause an allergic skin reaction, and high toxicity to aquatic life.[1]
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Skin sensitization | Category 1 | H317: May cause an allergic skin reaction[1] |
| Hazardous to the aquatic environment, acute hazard | Category 1 | H400: Very toxic to aquatic life[1] |
Source: Aggregated GHS information from notifications to the ECHA C&L Inventory.[1]
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₀Cl₃NO[3][4][5][6] |
| Molecular Weight | 314.59 g/mol [3][4][5][6] |
| Appearance | Colorless to pale yellow crystals or solid[7] |
| Melting Point | 143-145 °C[8] |
| Boiling Point | 487.5 °C at 760 mmHg[8] |
| Density | 1.411 g/cm³[8] |
| Solubility | Readily soluble in water[7] |
| Flash Point | 248.6 °C[8] |
Safety and Handling Precautions
Based on the known hazards, the following precautions are recommended when handling this compound.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against exposure. The following diagram outlines the recommended PPE for handling this compound.
Handling and Storage
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature is 2-8°C in a refrigerator under an inert atmosphere.[3]
Emergency Procedures
First Aid Measures
-
If swallowed: Call a poison center or doctor immediately if you feel unwell. Rinse mouth.
-
If on skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
Accidental Release Measures
In the event of a spill, follow a structured response protocol to ensure safety and minimize environmental contamination.
Toxicological Information
The parent compound, chloroacetamide, has reported acute oral LD50 values of 155 mg/kg for mice and 70 to 138 mg/kg for rats.[9] While not directly applicable, this information on a structurally related compound suggests that this compound should be handled with care.
The mechanism of toxicity for chloroacetamide herbicides, a related class of compounds, has been linked to the induction of oxidative stress through the generation of reactive oxygen species (ROS).[10] This can lead to cellular damage, including DNA damage and apoptosis.[10]
Experimental Protocols for Safety Assessment
The safety data for chemical substances are typically generated using standardized and validated experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). The following are summaries of key OECD test guidelines relevant to the hazards identified for this compound.
Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity of a substance and allows for its classification into one of the GHS categories.
-
Principle: The test substance is administered orally to a group of animals (typically rats) at one of the defined starting dose levels (5, 50, 300, or 2000 mg/kg body weight). The outcome (mortality or evident toxicity) in this group determines the next step: dosing at a lower, higher, or the same dose level.
-
Methodology:
-
Animals: Healthy young adult rodents of a single sex (usually females) are used.
-
Housing and Feeding: Animals are housed in appropriate conditions and fasted prior to dosing.
-
Dose Administration: The substance is administered in a single dose by gavage.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Pathology: A gross necropsy is performed on all animals at the end of the study.
-
-
Data Interpretation: The results are used to classify the substance into a GHS acute toxicity category based on the observed mortality at different dose levels.
Skin Sensitization (OECD 429: Local Lymph Node Assay - LLNA)
This is an in vivo method to screen for the potential of a substance to cause skin sensitization.
-
Principle: The LLNA measures the proliferation of lymphocytes in the draining lymph nodes of mice following topical application of the test substance. A substance is classified as a skin sensitizer if it elicits a proliferative response of a certain magnitude.
-
Methodology:
-
Animals: Female mice of a suitable strain are used.
-
Dose Administration: The test substance is applied to the dorsal surface of the ears for three consecutive days.
-
Measurement of Proliferation: On day 6, a radiolabeled substance (e.g., ³H-methyl thymidine) is injected intravenously. A few hours later, the draining auricular lymph nodes are excised, and the incorporation of the radiolabel is measured.
-
Data Interpretation: A stimulation index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI of 3 or greater is considered a positive result, indicating that the substance is a skin sensitizer.
-
Acute Toxicity to Fish (OECD 203)
This test is designed to determine the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour period.
-
Principle: Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours. Mortality is recorded at 24, 48, 72, and 96 hours, and the LC50 is calculated at the end of the exposure period.
-
Methodology:
-
Test Organisms: A recommended fish species (e.g., Zebrafish, Rainbow trout) is used.
-
Test Conditions: The test is conducted under controlled conditions of temperature, light, and water quality.
-
Exposure: Fish are exposed to a range of concentrations of the test substance.
-
Observations: Mortality and any sublethal effects are observed and recorded.
-
-
Data Interpretation: The 96-hour LC50 and its confidence limits are calculated using appropriate statistical methods. This value is then used to classify the substance for its acute hazard to the aquatic environment.
Stability and Reactivity
-
Reactivity: No hazardous reactions have been reported under normal conditions of use.
-
Chemical Stability: The substance is stable under recommended storage conditions.
-
Conditions to Avoid: Information not available.
-
Incompatible Materials: Information not available.
-
Hazardous Decomposition Products: Information not available.
Disposal Considerations
Dispose of this substance and its container in accordance with local, regional, national, and international regulations. Do not allow the product to be released into the environment.
This technical guide is intended to provide essential safety and handling information. It is not exhaustive, and users should always consult the most current Safety Data Sheet (SDS) for this product before use and ensure that a thorough risk assessment is conducted.
References
- 1. This compound | C14H10Cl3NO | CID 84868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemical-label.com [chemical-label.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. 15308-01-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 15308-01-7|this compound|BLD Pharm [bldpharm.com]
- 7. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound (15308-01-7) for sale [vulcanchem.com]
- 9. View Attachment [cir-reports.cir-safety.org]
- 10. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Experimental protocol for 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide synthesis
Introduction
2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide is a key intermediate in the synthesis of several non-steroidal anti-inflammatory drugs (NSAIDs), most notably Diclofenac.[1] The synthesis of this compound is a critical step for pharmaceutical development and research. This application note provides a detailed experimental protocol for the synthesis, purification, and characterization of this compound via the acylation of N-(2,6-dichlorophenyl)aniline.
Reaction Scheme
The synthesis proceeds through the N-acylation of N-(2,6-dichlorophenyl)aniline with chloroacetyl chloride, typically in the presence of a tertiary amine base to neutralize the hydrochloric acid byproduct.
Chemical Equation:
Caption: Experimental workflow for the synthesis of this compound.
References
Application of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide in the Synthesis of Cytotoxic Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide as a key starting material in the synthesis of novel cytotoxic agents. The focus is on the preparation of 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives, which have demonstrated significant in vitro activity against human colon cancer cell lines.
Introduction
This compound is a versatile chemical intermediate. While it is a known precursor in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Diclofenac, its application extends to the development of potent cytotoxic compounds. Specifically, it serves as a foundational molecule for the synthesis of a series of 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives. Certain compounds within this class have exhibited notable cytotoxic effects against the SW620 human colon cancer cell line, indicating their potential as novel anticancer agents.[1][2]
Synthesis of Cytotoxic Agents
The synthesis of 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives from this compound is a multi-step process. The general synthetic pathway involves an intramolecular Friedel-Crafts cyclization to form the core oxindole structure, followed by a condensation reaction to introduce the exocyclic methylene group with various substituents.
Diagram of the General Synthetic Workflow:
Caption: General workflow for the synthesis of cytotoxic 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives.
Experimental Protocols
Protocol 1: Synthesis of 1-(2,6-dichlorophenyl)indolin-2-one (Intermediate)
This protocol is based on established methods for intramolecular cyclization of N-phenylchloroacetamides.
Materials:
-
N-phenyl-N-(2,6-dichlorophenyl)-chloroacetamide (the title compound)
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), 1M
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, suspend N-phenyl-N-(2,6-dichlorophenyl)-chloroacetamide in anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add anhydrous aluminum chloride in portions while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 1-(2,6-dichlorophenyl)indolin-2-one.
Protocol 2: Synthesis of 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one Derivatives
This protocol describes the Knoevenagel condensation of the intermediate with various aromatic aldehydes.
Materials:
-
1-(2,6-dichlorophenyl)indolin-2-one
-
Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde for compound 4c, 4-chlorobenzaldehyde for compound 4f, or 4-(dimethylamino)benzaldehyde for compound 4j)
-
Ethanol
-
Piperidine
Procedure:
-
Dissolve 1-(2,6-dichlorophenyl)indolin-2-one and the desired aromatic aldehyde in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the reaction mixture for 4-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the final 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivative.
Cytotoxicity Data
A series of 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives were screened for their in vitro cytotoxic activity against the SW620 human colon cancer cell line. The following table summarizes the data for the most active compounds.[1]
| Compound ID | R Group (Substitution on Arylmethylene) | Activity Range (µg/mL) |
| 4c | 4-Methoxy | 2-15 |
| 4f | 4-Chloro | 2-15 |
| 4j | 4-Dimethylamino | 2-15 |
Protocol 3: MTT Assay for Cytotoxicity Evaluation
This protocol outlines the procedure for determining the cytotoxic effects of the synthesized compounds on cancer cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
SW620 human colon cancer cells
-
DMEM or RPMI-1640 culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Synthesized cytotoxic agents dissolved in dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SW620 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Diagram of the MTT Assay Workflow:
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Mechanism of Action (Postulated)
While the precise signaling pathways for these specific 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives have not been fully elucidated, other structurally related oxindole derivatives are known to exert their cytotoxic effects through various mechanisms, including:
-
Inhibition of Protein Kinases: The oxindole scaffold is a common feature in many kinase inhibitors. These compounds may target key kinases involved in cancer cell proliferation and survival signaling pathways.
-
Induction of Apoptosis: Many cytotoxic agents trigger programmed cell death (apoptosis) in cancer cells. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Further research is required to determine the specific molecular targets and signaling pathways affected by the cytotoxic agents derived from this compound.
Diagram of Potential Signaling Pathway Involvement:
References
Application Note: HPLC Analysis of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide
Introduction
2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide is a chemical intermediate and a potential impurity in the synthesis of pharmaceutical compounds, most notably Diclofenac. Accurate and reliable quantification of this compound is crucial for quality control and ensuring the purity of the final active pharmaceutical ingredient (API). This application note presents a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is based on established analytical principles for structurally related chloroacetanilide and diphenylamine derivatives and provides a robust starting point for method development and validation in a research or quality control setting.
Principle
This method employs reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from other potential impurities and the main active ingredient. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a buffered organic-aqueous mixture. Detection and quantification are performed using a UV-Vis detector at a wavelength where the analyte exhibits significant absorbance.
Target Audience
This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries involved in the development, manufacturing, and analysis of pharmaceuticals and related chemical entities.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended as a starting point.
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Phosphoric acid (analytical grade)
-
Standard laboratory glassware and equipment.
-
Preparation of Solutions
-
Mobile Phase Preparation:
-
Prepare a solution of 0.01 M phosphoric acid in water.
-
Adjust the pH of the phosphoric acid solution to 2.5 with a suitable base (e.g., potassium hydroxide solution) or acid.
-
The mobile phase consists of a mixture of Acetonitrile and the prepared 0.01 M phosphoric acid buffer. A starting composition of 60:40 (v/v) Acetonitrile:Buffer is recommended.
-
Degas the mobile phase by sonication or vacuum filtration before use.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve the standard in a suitable solvent, such as methanol or acetonitrile, in a 100 mL volumetric flask to obtain a stock solution of 100 µg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-20 µg/mL).
-
-
Sample Solution Preparation:
-
Accurately weigh a quantity of the sample expected to contain this compound.
-
Dissolve the sample in the same solvent used for the standard preparation and dilute with the mobile phase to a final concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
HPLC Operating Conditions
The following are recommended starting conditions. Method optimization may be required based on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.01 M Phosphoric Acid (pH 2.5) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or determined from UV scan) |
| Run Time | Approximately 15 minutes |
Data Presentation
The following tables represent typical data that would be generated during method validation.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N ≥ 2000 | 8500 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) | 0.8% |
Table 2: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 15 | 228,540 |
| 20 | 304,320 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Precision Data (Repeatability)
| Concentration (µg/mL) | Peak Area (n=6) | % RSD |
| 10 | 151980, 152340, 151500, 153100, 152050, 151800 | 0.45 |
Table 4: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 8 | 7.95 | 99.4% |
| 100% | 10 | 10.08 | 100.8% |
| 120% | 12 | 11.92 | 99.3% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: HPLC analysis workflow from solution preparation to final report generation.
Conclusion
The proposed HPLC method provides a reliable and robust framework for the determination of this compound. The method is straightforward, utilizing common HPLC instrumentation and reagents. The presented protocol should be validated in the respective laboratory to ensure its suitability for the intended application, adhering to the relevant regulatory guidelines. This will involve a comprehensive assessment of specificity, linearity, range, accuracy, precision, and robustness.
Application Notes and Protocols: Derivatization of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the derivatization of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide, a scaffold with potential for the development of novel therapeutic agents. The protocols outlined herein detail the synthesis of a library of derivatives through nucleophilic substitution of the activated chloro group. This document also describes relevant biological screening assays to evaluate the anticancer and antimicrobial potential of the synthesized compounds, based on the known activities of structurally related N-phenylacetamide derivatives.[1][2][3] All experimental procedures are presented with detailed, step-by-step instructions to ensure reproducibility. Quantitative data from related compounds is summarized to provide a comparative context for screening results.
Introduction
The N-phenylacetamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The starting material, this compound, possesses a reactive α-chloro group, making it an ideal candidate for the synthesis of a diverse library of derivatives for biological evaluation.[4] This document provides protocols for the derivatization of this core structure and subsequent biological screening to identify novel lead compounds for drug discovery. The strategic placement of the dichloro- and phenyl- substituents on the nitrogen atom may influence the conformational properties and biological activity of the resulting derivatives.
Derivatization Strategy: Nucleophilic Substitution
The primary strategy for derivatizing this compound involves the nucleophilic substitution of the chlorine atom with various nucleophiles. This approach allows for the introduction of a wide array of functional groups, leading to a library of compounds with diverse physicochemical properties and potential biological activities.
Caption: General workflow for the derivatization of the parent compound.
General Protocol for Nucleophilic Substitution
This protocol describes a general method for reacting this compound with a variety of nucleophiles.
Materials:
-
This compound
-
Nucleophile (e.g., primary/secondary amine, thiol, alcohol) (1.2 equivalents)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (ACN), or Dimethylformamide (DMF))
-
Base (e.g., Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)) (1.5 equivalents)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate, brine, anhydrous magnesium sulfate, silica gel for column chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the chosen anhydrous solvent.
-
Add the base (1.5 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add the nucleophile (1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as required (monitor by Thin Layer Chromatography - TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system.
-
Characterize the purified derivative using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Biological Screening Protocols
Based on the reported activities of similar N-phenylacetamide and chloroacetamide compounds, the newly synthesized derivatives should be screened for their potential anticancer and antimicrobial activities.[1][5][6][7]
Anticancer Activity Screening
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.[1]
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, PC-3 prostate cancer)[2][5]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cell viability assay.
Antimicrobial Activity Screening
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[6]
-
Fungal strain (e.g., Candida albicans)[6]
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Synthesized derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Microplate reader or visual inspection
Protocol:
-
Prepare a twofold serial dilution of the synthesized derivatives in the appropriate broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism and add it to each well.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Data Presentation
The quantitative results from the biological screening should be presented in a clear and organized manner to facilitate comparison and structure-activity relationship (SAR) analysis.
Table 1: Representative Anticancer Activity of N-Phenylacetamide Derivatives
| Compound ID | Derivative Class | Cell Line | IC₅₀ (µM) | Reference |
| 3d | Phenylacetamide | MDA-MB-468 (Breast Cancer) | 0.6 ± 0.08 | [1] |
| 3c | Phenylacetamide | MCF-7 (Breast Cancer) | 0.7 ± 0.08 | [1] |
| 2b | 2-(4-Fluorophenyl)-N-phenylacetamide (m-nitro) | PC3 (Prostate Carcinoma) | 52 | [2] |
| 2c | 2-(4-Fluorophenyl)-N-phenylacetamide (p-nitro) | MCF-7 (Breast Carcinoma) | 100 | [2] |
Table 2: Representative Antimicrobial Activity of Chloroacetamide Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| N-(4-chlorophenyl) chloroacetamide | S. aureus | >32 | [6] |
| N-(4-fluorophenyl) chloroacetamide | S. aureus | >32 | [6] |
| N-(3-bromophenyl) chloroacetamide | S. aureus | >32 | [6] |
| 4-BFCA (N-4-bromophenyl-2-chloroacetamide) | Fusarium spp. | 12.5–50 | [7] |
Hypothetical Signaling Pathway
Derivatives of N-phenylacetamide have been shown to induce apoptosis in cancer cells. While the exact mechanism for the proposed derivatives is yet to be determined, a possible signaling pathway could involve the modulation of key apoptotic proteins.
Caption: A hypothetical signaling pathway for apoptosis induction.
Conclusion
The derivatization of this compound offers a promising avenue for the discovery of novel biologically active compounds. The protocols provided in these application notes serve as a detailed guide for the synthesis of a diverse library of derivatives and their subsequent evaluation for anticancer and antimicrobial activities. The systematic screening of these compounds will facilitate the identification of lead structures for further optimization in drug development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A chloroacetamide derivative as a potent candidate for fusariosis treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antifungal Assay of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide
For: Researchers, scientists, and drug development professionals.
Disclaimer
Direct experimental data on the in vitro antifungal activity of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide is not currently available in the reviewed scientific literature. The following application notes and protocols are based on established methodologies for antifungal susceptibility testing and data reported for the closely related compound, 2-chloro-N-phenylacetamide . These protocols provide a comprehensive framework for the evaluation of novel antifungal compounds.
Introduction
The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. The development of novel antifungal agents is a critical area of research. This document outlines the protocols for the in vitro evaluation of the antifungal activity of the synthetic compound this compound. The methodologies described are based on standardized procedures from the Clinical and Laboratory Standards Institute (CLSI) and findings from studies on analogous compounds.
Summary of Antifungal Activity of the Related Compound 2-chloro-N-phenylacetamide
While data for the title compound is unavailable, extensive research has been conducted on the related molecule, 2-chloro-N-phenylacetamide. This compound has demonstrated notable antifungal and antibiofilm activity against various clinically relevant fungal species. The data presented below serves as a reference for the potential activity and testing parameters for this compound.
Quantitative Data
The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) are key indicators of antifungal activity. The following tables summarize the reported MIC and MFC values for 2-chloro-N-phenylacetamide against various fungal strains.
Table 1: In Vitro Activity of 2-chloro-N-phenylacetamide against Candida Species
| Fungal Species | Strain Type | MIC Range (µg/mL) | MFC Range (µg/mL) | Reference |
| Candida albicans | Fluconazole-Resistant Clinical Isolates | 128 - 256 | 512 - 1024 | [1][2] |
| Candida parapsilosis | Fluconazole-Resistant Clinical Isolates | 128 - 256 | 512 - 1024 | [1][2] |
| Candida tropicalis | Clinical Isolates | 16 - 256 | Not Reported | [3] |
Table 2: In Vitro Activity of 2-chloro-N-phenylacetamide against Aspergillus Species
| Fungal Species | Strain Type | MIC Range (µg/mL) | MFC Range (µg/mL) | Reference |
| Aspergillus flavus | Clinical and ATCC Strains | 16 - 256 | 32 - 512 | [4][5][6][7] |
| Aspergillus niger | Clinical Isolates | 32 - 256 | 64 - 1024 | [8] |
Experimental Protocols
The following are detailed protocols for conducting in vitro antifungal assays suitable for the evaluation of this compound.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the CLSI guidelines for antifungal susceptibility testing of yeasts and filamentous fungi.
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a fungus.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Spectrophotometer or plate reader (optional)
-
Sterile saline
-
Hemocytometer or spectrophotometer for inoculum standardization
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO. The concentration should be at least 100 times the highest desired test concentration.
-
Inoculum Preparation:
-
For yeasts, subculture the isolate on a suitable agar medium for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
For molds, grow the isolate on potato dextrose agar for 7 days. Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL.
-
-
Assay Plate Preparation:
-
Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate except the first column.
-
Prepare serial two-fold dilutions of the test compound and positive control in a separate plate or tubes.
-
Transfer 100 µL of the diluted compounds to the corresponding wells of the assay plate.
-
Include a growth control well (medium and inoculum) and a sterility control well (medium only).
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).
-
Incubation: Seal the plate and incubate at 35°C for 24-48 hours (or longer for slow-growing species).
-
Reading the MIC: Determine the MIC as the lowest concentration of the compound with no visible growth.
Determination of Minimum Fungicidal Concentration (MFC)
Objective: To determine the lowest concentration of the test compound that kills the fungus.
Procedure:
-
Following the MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.
-
Spot the aliquot onto a suitable agar plate (e.g., Sabouraud Dextrose Agar).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration from which no fungal growth is observed on the agar plate.
Anti-Biofilm Assay
Objective: To evaluate the ability of the compound to inhibit biofilm formation and disrupt pre-formed biofilms.
Procedure for Biofilm Inhibition:
-
Prepare serial dilutions of the test compound in a 96-well plate as described for the MIC assay.
-
Add the standardized fungal inoculum to the wells.
-
Incubate the plate to allow for biofilm formation (typically 24-48 hours).
-
After incubation, wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Quantify the remaining biofilm using methods such as the crystal violet assay or the XTT reduction assay.
Procedure for Biofilm Disruption:
-
First, allow the biofilm to form in the 96-well plate by incubating the fungal inoculum for 24-48 hours.
-
After biofilm formation, wash the wells with PBS.
-
Add fresh medium containing serial dilutions of the test compound to the wells.
-
Incubate for a further 24 hours.
-
Wash the wells and quantify the remaining biofilm.
Visualization of Workflows and Potential Mechanisms
The following diagrams illustrate the experimental workflows and a hypothetical signaling pathway that could be investigated for this compound.
Caption: Experimental workflow for in vitro antifungal susceptibility testing.
Caption: Hypothetical signaling pathways for antifungal action.
References
- 1. scielo.br [scielo.br]
- 2. Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal activity of 2-chloro-N-phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro- N-phenylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Analgesic Activity Testing of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for assessing the analgesic activity of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide and its derivatives. Acetamide derivatives have emerged as a promising class of compounds in the search for novel analgesic agents, potentially offering new mechanisms for pain management.[1][2] These notes are intended to guide researchers in the preclinical evaluation of these compounds using established in vivo models of nociception. While specific data on this compound is limited in publicly available literature, this guide leverages data from closely related 2-chloro-N,N-diphenylacetamide derivatives to provide a framework for its evaluation.[3] The protocols detailed herein are based on standard pharmacological screening methods for analgesia.[4][5]
Proposed Mechanism of Action: Cyclooxygenase (COX) Inhibition
The analgesic and anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—mediators of pain and inflammation.[6] Docking studies on 2-chloro-N,N-diphenylacetamide derivatives suggest a good binding affinity for both COX-1 and COX-2 enzymes.[3] This indicates that the analgesic activity of this class of compounds is likely mediated through the inhibition of the cyclooxygenase pathway.[3]
Proposed mechanism of action via the Cyclooxygenase (COX) pathway.
Data Presentation
The following table summarizes the analgesic activity of three novel 2-chloro-N,N-diphenylacetamide derivatives (AKM-1, AKM-2, and AKM-3) compared to the standard NSAID, diclofenac sodium, using the hot plate method in rats.[3] The data demonstrates a notable analgesic response, particularly for compound AKM-2.[3]
| Compound | Dose (mg/kg b.w.) | Mean Reaction Time (seconds) ± SEM |
| 0 min | ||
| Control (10% Tween 20) | - | 7.25 ± 0.25 |
| Diclofenac Sodium | 50 | 7.30 ± 0.27 |
| AKM-1 | 200 | 7.28 ± 0.26 |
| AKM-2 | 200 | 7.32 ± 0.29 |
| AKM-3 | 200 | 7.30 ± 0.28 |
*Data presented as the mean reaction time in seconds ± Standard Error of the Mean (SEM). **p<0.01, p<0.05 compared to the control group.[3]
Experimental Protocols
A general workflow for the in-vivo screening of novel analgesic compounds is depicted below. This process typically begins with the administration of the test compound, followed by the application of a nociceptive stimulus and subsequent observation and data analysis.[3]
General workflow for in-vivo analgesic screening.
Hot Plate Test
The hot plate test is a widely used method to evaluate the central analgesic activity of pharmacological substances by measuring the reaction time of an animal to a thermal stimulus.[7] An increase in reaction time is indicative of an analgesic effect.[3]
Apparatus:
-
Hot plate apparatus with a temperature-controlled surface
-
Plexiglass cylinder to confine the animal to the heated surface
-
Timer
Procedure:
-
Acclimatization: Acclimatize the animals (typically mice or rats) to the laboratory environment for at least one hour before the experiment.[3]
-
Baseline Reading: Gently place each animal on the hot plate, maintained at a constant temperature (e.g., 55 ± 0.5°C), and start the timer. Record the time until the animal exhibits a nociceptive response, such as paw licking or jumping. This is the baseline latency. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.
-
Grouping and Administration: Randomly divide the animals into groups (n=6-8 per group):
-
Group I (Control): Receives the vehicle (e.g., 10% Tween 20).
-
Group II (Standard): Receives a standard analgesic drug (e.g., Diclofenac Sodium, 50 mg/kg).
-
Group III-V (Test Groups): Receive the test compound at different doses. Administer the substances via the desired route (e.g., oral gavage, intraperitoneal injection).
-
-
Post-Treatment Reading: At predetermined time intervals after administration (e.g., 30, 60, 90, and 120 minutes), place each animal back on the hot plate and record the reaction time as described in step 2.
-
Data Analysis: Calculate the mean reaction time for each group at each time point. The percentage increase in reaction time can be calculated using the formula: % Analgesic Activity = [(T_post-treatment - T_baseline) / T_baseline] x 100 Statistical significance is determined using appropriate tests, such as ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test).
Acetic Acid-Induced Writhing Test
The acetic acid-induced writhing test is a chemical method used to screen for peripheral analgesic activity. Intraperitoneal injection of acetic acid induces a characteristic writhing response, and a reduction in the number of writhes indicates analgesia.
Materials:
-
0.6% (v/v) acetic acid solution in distilled water
-
Standard analgesic drug (e.g., Diclofenac Sodium)
-
Test compound and vehicle
-
Syringes and needles
-
Observation chambers
Procedure:
-
Acclimatization and Fasting: Acclimatize the animals (typically mice) to the laboratory for at least one week. Fast the animals for 12-18 hours before the experiment, with free access to water.
-
Grouping and Administration: Randomly divide the animals into groups (n=6-8 per group) as described for the hot plate test. Administer the vehicle, standard drug, or test compound 30-60 minutes before inducing writhing.
-
Induction of Writhing: Inject 0.6% acetic acid solution (10 ml/kg body weight) intraperitoneally to each animal.
-
Observation: Immediately after the acetic acid injection, place each animal in an individual observation chamber. After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a continuous period of 20-30 minutes.
-
Data Analysis: Calculate the mean number of writhes for each group. The percentage inhibition of writhing is calculated using the following formula: % Inhibition = [ (Mean writhes in control - Mean writhes in test group) / Mean writhes in control ] x 100 Statistical analysis is performed using one-way ANOVA followed by a post-hoc test to determine significance.
Conclusion
The provided application notes and protocols offer a robust framework for the preclinical evaluation of this compound derivatives as potential analgesic agents. The data on related compounds suggests that this chemical class holds promise, likely acting through the inhibition of the cyclooxygenase pathway.[3] Rigorous adherence to standardized experimental protocols is crucial for obtaining reproducible and reliable data to advance the development of novel pain therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 15308-01-7: 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylac… [cymitquimica.com]
- 3. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 15308-01-7 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Antidepressant Screening of Compounds Derived from 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical screening of novel compounds derived from 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide for potential antidepressant activity. The methodologies described herein are standard behavioral assays used to evaluate the efficacy of potential antidepressant drugs in rodent models.
Introduction
Major Depressive Disorder (MDD) is a significant global health concern, and there is an ongoing need for the development of novel, more effective, and faster-acting antidepressant medications. Phenylacetamide derivatives have emerged as a promising class of compounds with potential therapeutic effects on the central nervous system. This document outlines the screening cascade for evaluating new chemical entities (NCEs) derived from the parent compound this compound.
The primary screening will utilize established behavioral despair models, the Forced Swim Test (FST) and the Tail Suspension Test (TST), to identify compounds with antidepressant-like effects. A secondary screening for locomotor activity will be conducted to rule out false positives due to psychostimulant effects.
Experimental Workflow
The overall experimental workflow for the antidepressant screening of newly synthesized compounds is depicted below. This process begins with the synthesis of the derivative compounds, followed by primary behavioral screening, and subsequent secondary screening to confirm the initial findings and rule out confounding factors.
Caption: Experimental workflow for antidepressant screening.
Behavioral Screening Protocols
Forced Swim Test (FST)
The Forced Swim Test is a widely used rodent behavioral test for assessing antidepressant efficacy.[1] The test is based on the principle that when placed in an inescapable container of water, rodents will eventually cease active escape behaviors and adopt an immobile posture, which is interpreted as a state of behavioral despair.[2] Antidepressant compounds are expected to reduce the duration of immobility.
Protocol:
-
Apparatus: A transparent cylindrical container (20 cm diameter, 40 cm height) filled with water (23-25°C) to a depth of 15 cm. The water depth should be sufficient to prevent the animal from touching the bottom with its tail or feet.[3]
-
Animals: Male Swiss albino mice (22-25 g) are used. Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Procedure:
-
Animals are randomly assigned to treatment groups (vehicle, standard drug, test compounds).
-
Test compounds, a standard antidepressant (e.g., Imipramine, 30 mg/kg), or vehicle are administered intraperitoneally (i.p.) 60 minutes before the test.
-
Each mouse is individually placed in the cylinder of water for a 6-minute session.[1]
-
The session is recorded by a video camera.
-
The duration of immobility (the time the mouse spends floating with only minor movements to keep its head above water) is scored during the last 4 minutes of the 6-minute test.[2]
-
-
Data Analysis: The mean immobility time for each group is calculated. A significant decrease in immobility time compared to the vehicle group suggests antidepressant-like activity.
Tail Suspension Test (TST)
The Tail Suspension Test is another common behavioral paradigm for screening potential antidepressant drugs.[4][5] Similar to the FST, it is based on the principle of inducing a state of behavioral despair. When suspended by the tail, mice will actively try to escape, but will eventually become immobile.[6]
Protocol:
-
Apparatus: A suspension bar or a chamber that allows the mouse to hang freely without being able to touch any surfaces.[4]
-
Animals: Male Swiss albino mice (22-25 g) are used.
-
Procedure:
-
Animals are randomly assigned to treatment groups.
-
Test compounds, a standard antidepressant, or vehicle are administered i.p. 60 minutes before the test.
-
A small piece of adhesive tape is attached to the tail (approximately 1-2 cm from the tip), and the mouse is suspended from the bar.[4]
-
The duration of immobility is recorded during the entire 6-minute session.[8]
-
-
Data Analysis: The mean immobility time for each group is calculated. A significant reduction in immobility time compared to the vehicle group is indicative of antidepressant-like effects.
Locomotor Activity Test
This test is crucial to differentiate between a true antidepressant effect and a general increase in motor activity caused by psychostimulants.[9]
Protocol:
-
Apparatus: An open-field apparatus, which is a square arena (e.g., 40x40x30 cm) equipped with infrared beams to automatically record the animal's movements.[9]
-
Animals: Male Swiss albino mice (22-25 g) are used.
-
Procedure:
-
Animals are randomly assigned to treatment groups.
-
Test compounds, a standard antidepressant, or vehicle are administered i.p. 60 minutes before the test.
-
Each mouse is placed in the center of the open-field arena.
-
Locomotor activity (total distance traveled, number of line crossings) is recorded for a specific duration (e.g., 10-15 minutes).[9][10]
-
-
Data Analysis: The mean total distance traveled is calculated for each group. Compounds that significantly increase locomotor activity may have a psychostimulant effect, which could produce a false positive in the FST and TST.
Data Presentation (Hypothetical Data)
The following tables present hypothetical data for a promising derivative, "Compound X," compared to a vehicle control and the standard antidepressant, Imipramine.
Table 1: Effect of Compound X on Immobility Time in the Forced Swim Test (FST)
| Treatment Group | Dose (mg/kg) | Immobility Time (seconds) ± SEM |
| Vehicle | - | 185.5 ± 10.2 |
| Imipramine | 30 | 95.3 ± 8.5 |
| Compound X | 10 | 150.1 ± 9.8 |
| Compound X | 30 | 102.7 ± 7.9 |
| Compound X | 50 | 98.4 ± 8.1 |
| p < 0.05 compared to Vehicle |
Table 2: Effect of Compound X on Immobility Time in the Tail Suspension Test (TST)
| Treatment Group | Dose (mg/kg) | Immobility Time (seconds) ± SEM |
| Vehicle | - | 210.2 ± 12.5 |
| Imipramine | 30 | 115.8 ± 9.3 |
| Compound X | 10 | 175.4 ± 11.1 |
| Compound X | 30 | 120.1 ± 8.7 |
| Compound X | 50 | 118.6 ± 9.0 |
| p < 0.05 compared to Vehicle |
Table 3: Effect of Compound X on Locomotor Activity
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) ± SEM |
| Vehicle | - | 1520 ± 150 |
| Imipramine | 30 | 1480 ± 135 |
| Compound X | 10 | 1550 ± 140 |
| Compound X | 30 | 1610 ± 165 |
| Compound X | 50 | 1650 ± 170 |
| *No significant difference compared to Vehicle |
Underlying Signaling Pathways in Depression
The development of antidepressant drugs has been guided by several hypotheses regarding the neurobiology of depression. The two most prominent are the monoamine hypothesis and the neurotrophic hypothesis.
The Monoamine Hypothesis
This hypothesis posits that depression is caused by a deficiency in the brain of monoamine neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[11][12] Most traditional antidepressants work by increasing the levels of these neurotransmitters in the synaptic cleft.
Caption: The Monoamine Hypothesis of Depression.
The Neurotrophic Hypothesis
This hypothesis suggests that depression is associated with reduced neurotrophic support, leading to neuronal atrophy, particularly in the hippocampus.[13][14] Brain-Derived Neurotrophic Factor (BDNF) is a key player in this process.[15][16] Antidepressant treatments are thought to exert their effects by increasing BDNF levels, which in turn promotes neurogenesis and synaptic plasticity.[17]
Caption: The Neurotrophic Hypothesis of Depression.
References
- 1. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. animal.research.wvu.edu [animal.research.wvu.edu]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. The tail suspension test: a new method for screening antidepressants in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Tail Suspension Test [jove.com]
- 9. va.gov [va.gov]
- 10. Evaluation of Motor Coordination and Antidepressant Activities of Cinnamomum osmophloeum ct. Linalool Leaf Oil in Rodent Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monoamine Hypotheses of Mood Disorders - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Biology of depression - Wikipedia [en.wikipedia.org]
- 13. A neurotrophic hypothesis of depression: role of synaptogenesis in the actions of NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neurotrophic hypothesis of depression - Wikipedia [en.wikipedia.org]
- 15. Neurotrophic factors and neuroplasticity pathways in the pathophysiology and treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sop.org.tw [sop.org.tw]
- 17. Neurotrophins Role in Depression Neurobiology: A Review of Basic and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scale-up synthesis of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide, a key intermediate in the production of various pharmaceuticals, notably Diclofenac.[1][2] The synthesis involves the N-acylation of N-phenyl-2,6-dichloroaniline with chloroacetyl chloride. This application note outlines the necessary reagents, equipment, step-by-step procedures for synthesis and purification, and analytical methods for characterization. All quantitative data is summarized for clarity, and process diagrams are provided to illustrate the workflow and chemical reaction.
Introduction
This compound (CAS No: 15308-01-7) is a crucial chemical intermediate.[3] Its synthesis on a laboratory and pilot-plant scale requires careful control of reaction conditions to ensure high yield and purity. The primary synthetic route involves the reaction of N-phenyl-2,6-dichloroaniline with chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1] Toluene is a commonly used solvent for this reaction.[1] The final product is typically a solid with a melting point in the range of 140.5°C to 145°C.[1][2]
Chemical Reaction Pathway
Caption: Chemical reaction for the synthesis of this compound.
Experimental Protocols
This section details the synthesis of the starting material, N-phenyl-2,6-dichloroaniline, and the subsequent scale-up synthesis of the final product.
Part 1: Synthesis of N-phenyl-2,6-dichloroaniline
This protocol is adapted from a known procedure for the synthesis of N-phenyl-2,6-dichloroaniline.[4]
Materials:
-
2,6-Dichloroaniline
-
Bromobenzene
-
Potassium carbonate
-
Copper powder
-
Solvent (e.g., nitrobenzene)
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and thermocouple
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
To a jacketed glass reactor, add 2,6-dichloroaniline, bromobenzene, potassium carbonate, and a catalytic amount of copper powder.
-
Heat the mixture to a high temperature (specific temperature will depend on the solvent, but typically in the range of 180-210°C) and stir vigorously.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water and an organic solvent (e.g., toluene) to the reaction mixture and stir.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield N-phenyl-2,6-dichloroaniline.
Part 2: Scale-Up Synthesis of this compound
This protocol is based on established industrial synthesis methods.[1]
Materials:
-
N-phenyl-2,6-dichloroaniline (CAS: 15307-93-4)[5]
-
Chloroacetyl chloride (CAS: 79-04-9)
-
Triethylamine (TEA) (CAS: 121-44-8)
-
Toluene (CAS: 108-88-3)
-
30% Sodium Hydroxide Solution
-
Water
Equipment:
-
250 L glass-lined reactor equipped with a stirrer, condenser, feeding and fume removal devices
-
Heating/cooling circulator
-
Filter-dryer or centrifuge
-
Drying oven
Procedure:
-
Charge the 250 L reactor with 150 L of toluene and N-phenyl-2,6-dichloroaniline.
-
Stir the mixture to ensure complete dissolution.
-
Slowly add an equimolar amount of triethylamine (TEA) to the reactor.
-
Maintain the temperature of the reaction mixture between 30-50°C.
-
Carefully add chloroacetyl chloride dropwise to the reaction mixture. An equimolar amount relative to the N-phenyl-2,6-dichloroaniline is recommended.[1]
-
Stir the reaction mixture for approximately 12 hours at 30-50°C.[1]
-
Monitor the reaction for completion by TLC or HPLC.
-
Once the reaction is complete, distill off approximately one-third of the solvent.
-
Cool the mixture to about 40°C.
-
Add 70 L of water and adjust the pH to 6-7 with a 30% sodium hydroxide solution.
-
Cool the mixture to 5-10°C and stir for about 1 hour.
-
Filter the precipitated solid and wash it with toluene on the filter.
-
Dry the product in a vacuum oven. The expected yield is approximately 80%.[1]
Data Presentation
Table 1: Reactant and Product Quantities for Scale-Up Synthesis
| Compound | Molecular Weight ( g/mol ) | Moles (kmol) | Mass (kg) |
| N-phenyl-2,6-dichloroaniline | 238.11 | 0.086 | 20.48 |
| Chloroacetyl chloride | 112.94 | 0.1 | 11.3 |
| Triethylamine | 101.19 | 0.1 | 10.1 |
| This compound | 314.59 | - | ~23 (at 80% yield) |
Table 2: Analytical Characterization of this compound
| Analytical Technique | Expected Result |
| Appearance | Off-white to beige solid |
| Melting Point | 140.5 - 145°C[1][2] |
| Purity (HPLC) | ≥99.0%[2] |
| ¹H-NMR | Consistent with the structure |
| Mass Spectrometry | m/z corresponding to the molecular ion |
| IR Spectroscopy | Characteristic amide C=O stretch |
Experimental Workflow
References
- 1. WO1992022522A1 - A process for the preparation of n-(2,6-dichlorophenyl)-n-phenyl-n-(chloroacetyl)-amine - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. prepchem.com [prepchem.com]
- 5. 2,6-Dichlorodiphenylamine - N-Phenyl-2,6-dichloroaniline [sigmaaldrich.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to optimize reaction conditions.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, providing potential causes and solutions in a direct question-and-answer format.
Question: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in the synthesis of this compound can stem from several factors, primarily related to the reactivity of the starting materials and reaction conditions.
-
Incomplete Reaction: The acylation of the sterically hindered N-(2,6-dichlorophenyl)-N-phenylamine can be sluggish.
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. A patent suggests a reaction time of about 12 hours at 30-50°C.[1]
-
-
Purity of Reactants: Impurities in the N-(2,6-dichlorophenyl)-N-phenylamine or chloroacetyl chloride can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials. Recrystallize the N-(2,6-dichlorophenyl)-N-phenylamine if necessary. Use freshly opened or distilled chloroacetyl chloride.
-
-
Inadequate Base: The choice and amount of base are critical for neutralizing the HCl byproduct and driving the reaction forward.
-
Moisture: Chloroacetyl chloride is highly sensitive to moisture and will readily hydrolyze, reducing the amount available for the acylation reaction.
-
Solution: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Question: I am observing significant amounts of unreacted N-(2,6-dichlorophenyl)-N-phenylamine in my crude product. What should I do?
Answer: The presence of unreacted starting material is a common issue, often linked to the challenges of acylating a hindered amine.
-
Insufficient Acylating Agent: The chloroacetyl chloride may have degraded due to moisture or an insufficient amount was used.
-
Solution: Use a slight excess (e.g., 1.1 to 1.2 equivalents) of chloroacetyl chloride. Add it dropwise to the reaction mixture to maintain a consistent excess without promoting side reactions.
-
-
Suboptimal Reaction Temperature: The reaction may not have reached the necessary activation energy.
-
Solution: Gently heat the reaction mixture. A temperature range of 30-50°C has been shown to be effective.[1]
-
-
Inefficient Mixing: Poor mixing can lead to localized concentration gradients and incomplete reaction.
-
Solution: Ensure vigorous stirring throughout the reaction.
-
Question: My final product is difficult to purify. What are the common impurities and how can I remove them?
Answer: Common impurities include unreacted starting materials and potential side products.
-
Unreacted N-(2,6-dichlorophenyl)-N-phenylamine: This is a common impurity due to the hindered nature of the amine.
-
Purification: This impurity is more polar than the product. It can often be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl) during the workup. Recrystallization of the final product is also an effective purification method.
-
-
Hydrolyzed Chloroacetyl Chloride (Chloroacetic Acid): This can form if moisture is present in the reaction.
-
Purification: Chloroacetic acid can be removed by washing the organic layer with a saturated sodium bicarbonate solution during the workup.
-
-
Diacylation Product: While less common with sterically hindered anilines, it's a potential side product if the reaction conditions are too harsh or there is a large excess of the acylating agent.[2]
-
Purification: Diacylation products are typically less polar than the desired mono-acylated product and can be separated by column chromatography.
-
Question: How can I effectively monitor the progress of the reaction?
Answer: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress.
-
TLC System: A common mobile phase for this type of compound is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate.
-
Visualization: The spots can be visualized under UV light (254 nm) as aromatic compounds typically absorb UV.[3] Staining with potassium permanganate can also be used, which will show spots for compounds that can be oxidized.[4]
-
Interpretation: As the reaction progresses, the spot corresponding to the starting material (N-(2,6-dichlorophenyl)-N-phenylamine) will diminish, and a new, typically less polar spot for the product (this compound) will appear and intensify.
Data Presentation
The following tables summarize key quantitative data for the synthesis.
Table 1: Effect of Solvent and Base on Yield
| Solvent | Base | Yield (%) | Reference |
| Toluene | Triethylamine (TEA) | 80 | [1] |
| Dimethylformamide | Sodium Hydroxide | 84 | [1] |
Table 2: General Reaction Parameters
| Parameter | Value | Reference |
| Temperature | 30 - 50 °C | [1] |
| Reaction Time | ~12 hours | [1] |
| Reactant Ratio | Equimolar Chloroacetyl Chloride & TEA | [1] |
Experimental Protocols
This section provides detailed methodologies for the key steps in the synthesis of this compound.
Protocol 1: Synthesis of N-(2,6-dichlorophenyl)-N-phenylamine
This protocol is adapted from a patented procedure.
Materials:
-
N-(2,6-dichlorophenoxyacetyl)-aniline
-
Potassium Hydroxide (KOH)
-
Toluene
-
Water
Procedure:
-
A mixture of N-(2,6-dichlorophenoxyacetyl)-aniline in toluene is refluxed for approximately 30 hours. The pH should be monitored and maintained in the alkaline range.
-
The reaction progress is checked by TLC.
-
Once all the starting material is consumed, potassium hydroxide is added, and the mixture is refluxed for an additional 7 hours.
-
After cooling, water is added, and the mixture is decanted.
-
The aqueous phase is discarded, and the organic phase is washed with water until a neutral pH is achieved.
-
The organic phase, containing N-(2,6-dichlorophenyl)-N-phenylamine, is separated and can be used directly in the next step.
Protocol 2: Synthesis of this compound
This protocol is based on a patented acylation method.[1]
Materials:
-
N-(2,6-dichlorophenyl)-N-phenylamine (from Protocol 1)
-
Toluene
-
Chloroacetyl chloride
-
Triethylamine (TEA)
-
30% Sodium Hydroxide solution
-
Water
Procedure:
-
The toluene solution containing N-(2,6-dichlorophenyl)-N-phenylamine is heated to approximately 60°C.
-
Chloroacetyl chloride (1.0 equivalent) and an equimolar amount of triethylamine (TEA) are added dropwise to the heated solution.
-
The mixture is stirred for about 12 hours at a temperature of 30-50°C.
-
Upon reaction completion (monitored by TLC), about one-third of the solvent is distilled off.
-
The mixture is cooled to about 40°C, and water is added. The pH is adjusted to 6-7 with a 30% sodium hydroxide solution.
-
The mixture is then cooled to 5-10°C and stirred for about 1 hour to induce precipitation.
-
The solid product is collected by filtration and washed with cold toluene on the filter.
-
The resulting solid is dried to yield this compound.
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for low yield in the synthesis reaction.
References
Technical Support Center: Purification of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most common impurities are typically unreacted starting materials and byproducts from the synthesis process. The synthesis of this compound generally involves the reaction of N-(2,6-dichlorophenyl)-N-phenylaniline with chloroacetyl chloride. Therefore, likely impurities include:
-
N-(2,6-dichlorophenyl)-N-phenylaniline: Unreacted starting material.
-
Chloroacetic acid: Formed from the hydrolysis of excess chloroacetyl chloride.
-
Over-acylated byproducts: Although less common, side reactions can lead to other chlorinated species.
-
Residual solvents: Solvents used in the reaction and initial work-up may be present.
Q2: What are the recommended initial steps for purifying crude this compound?
A2: A common and effective initial purification step is recrystallization. This technique is excellent for removing small amounts of impurities from a solid sample. The choice of solvent is critical for successful recrystallization.
Q3: How can I effectively remove colored impurities from my product?
A3: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal. The charcoal adsorbs the colored compounds, which can then be removed by filtration. It is important to use the minimum amount of charcoal necessary, as it can also adsorb some of the desired product, leading to a lower yield.
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute is insoluble in the solvent at the boiling point and separates as a liquid. To resolve this, you can try the following:
-
Increase the solvent volume: Add more of the hot solvent to fully dissolve the oil.
-
Use a different solvent or solvent system: The chosen solvent may not be suitable. Experiment with different solvents or a mixture of solvents.
-
Lower the cooling rate: Allow the solution to cool more slowly to encourage crystal nucleation.
-
Scratch the inside of the flask: Use a glass rod to create a rough surface that can promote crystal growth.
Q5: What is the recommended method for assessing the purity of the final product?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for assessing the purity of this compound. A well-developed HPLC method can separate the main compound from its impurities, allowing for quantitative analysis of purity. Other methods include melting point analysis (a sharp melting point range indicates high purity) and Thin Layer Chromatography (TLC) for a qualitative assessment.
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Recovery of a Crystalline Product | The compound is too soluble in the recrystallization solvent. | Select a solvent in which the compound is less soluble at room temperature. You can also try a solvent mixture. |
| Too much solvent was used. | Reduce the volume of the solvent by evaporation before cooling. | |
| The solution was cooled too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| No Crystals Form Upon Cooling | The solution is not supersaturated. | Evaporate some of the solvent to increase the concentration of the compound. |
| The compound is very soluble in the chosen solvent. | Try a different solvent or a mixture of solvents where the compound has lower solubility at room temperature. | |
| Nucleation is slow. | Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound. | |
| Formation of an Oil Instead of Crystals | The melting point of the compound is lower than the boiling point of the solvent. | Use a lower-boiling solvent. |
| The compound is precipitating too quickly. | Use a larger volume of solvent and cool the solution more slowly. | |
| High concentration of impurities. | Perform a preliminary purification step, such as a wash or a pre-extraction, before recrystallization. | |
| Colored Product After Recrystallization | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then filter the hot solution to remove the charcoal before cooling. |
Column Chromatography Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Separation of Compound and Impurities | Incorrect mobile phase polarity. | Optimize the solvent system using Thin Layer Chromatography (TLC) first. If the compounds are moving too slowly, increase the polarity of the mobile phase. If they are moving too quickly, decrease the polarity. |
| Column overloading. | Use a larger column or load less crude material. | |
| Cracking or Channeling of the Stationary Phase | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry and not allowed to run dry. |
| Compound is not Eluting from the Column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). |
| The compound may be reacting with the silica gel. | Consider using a different stationary phase, such as alumina. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is suitable for purifying crude this compound that contains small amounts of polar and non-polar impurities.
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol to dissolve the solid completely.
-
Heat the solution gently on a hot plate.
-
Slowly add hot water dropwise until the solution becomes slightly cloudy.
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals in a vacuum oven.
Expected Purity and Yield:
| Initial Purity (%) | Purity after Recrystallization (%) | Yield (%) |
| 90-95 | >98 | 80-90 |
Protocol 2: Column Chromatography
This protocol is effective for separating the target compound from closely related impurities that are difficult to remove by recrystallization.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Dissolve the crude product in a minimum amount of dichloromethane or the mobile phase.
-
Load the sample onto the top of the column.
-
Elute the column with a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). The optimal solvent system should be determined by TLC beforehand.
-
Collect fractions and monitor the elution by TLC.
-
Combine the fractions containing the pure product.
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Remove the solvent under reduced pressure to obtain the purified solid.
Expected Purity and Yield:
| Initial Purity (%) | Purity after Column Chromatography (%) | Yield (%) |
| 85-90 | >99 | 70-85 |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting flowchart for the purification of this compound.
Technical Support Center: Synthesis of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The primary synthesis route involves the N-acylation of N-(2,6-dichlorophenyl)-N-phenylaniline with chloroacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
Q2: What are the most common impurities or byproducts I should be aware of during this synthesis?
Several byproducts can form during the synthesis. The most common ones include:
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Unreacted Starting Material: N-(2,6-dichlorophenyl)-N-phenylaniline.
-
Hydrolysis Product: Chloroacetic acid, formed from the reaction of chloroacetyl chloride with any residual water.
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Over-acylation Product: While less common for this specific substrate due to steric hindrance, there is a possibility of forming a di-acylated product if the reaction conditions are not carefully controlled.
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Diclofenac Impurity-A: 1-(2,6-Dichlorophenyl)-1,3-dihydro-2H-indol-2-one, which is a known impurity in the subsequent synthesis of Diclofenac from the target molecule. Its formation may be initiated under certain reaction or work-up conditions.
Q3: How can I minimize the formation of these byproducts?
To minimize byproduct formation, consider the following:
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Ensure Dry Conditions: Use anhydrous solvents and reagents to prevent the hydrolysis of chloroacetyl chloride.
-
Control Stoichiometry: Use a precise molar ratio of reactants to avoid an excess of either the aniline or the acylating agent.
-
Optimize Reaction Temperature: Maintain the recommended reaction temperature to prevent side reactions.
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Choice of Base: Use a non-nucleophilic base to avoid reactions with the chloroacetyl chloride.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the reaction time or slightly increasing the temperature. |
| Hydrolysis of Chloroacetyl Chloride | Ensure all glassware is oven-dried and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Product Loss During Work-up | Optimize the extraction and washing steps. Ensure the pH of the aqueous layer is appropriate to minimize product solubility. |
Issue 2: Presence of Unexpected Peaks in HPLC/GC-MS Analysis
| Potential Cause | Identification and Troubleshooting |
| Unreacted N-(2,6-dichlorophenyl)-N-phenylaniline | This will appear as a peak with a different retention time than the product. Confirm its identity by running a standard of the starting material. To resolve, ensure the reaction goes to completion or improve purification methods like recrystallization or column chromatography. |
| Chloroacetic Acid | This is a polar compound and may not be easily visible by reverse-phase HPLC under typical conditions for the product. It can be detected by LC-MS or by derivatization. To avoid its formation, use anhydrous conditions. |
| 1-(2,6-Dichlorophenyl)-1,3-dihydro-2H-indol-2-one (Diclofenac Impurity-A) | This impurity may form under certain conditions. Its presence can be confirmed by comparing the retention time and mass spectrum with a reference standard. Formation may be favored by certain pH and temperature conditions during work-up. |
Data Presentation
Table 1: Common Byproducts and their Molecular Weights
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₄H₁₀Cl₃NO | 314.59 |
| N-(2,6-dichlorophenyl)-N-phenylaniline | C₁₂H₉Cl₂N | 250.12 |
| Chloroacetic acid | C₂H₃ClO₂ | 94.50 |
| 1-(2,6-Dichlorophenyl)-1,3-dihydro-2H-indol-2-one | C₁₄H₉Cl₂NO | 278.14 |
Experimental Protocols
Protocol 1: Synthesis of this compound
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In a dry round-bottom flask under an inert atmosphere, dissolve N-(2,6-dichlorophenyl)-N-phenylaniline (1 equivalent) in an anhydrous solvent (e.g., toluene or dichloromethane).
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Add a suitable non-nucleophilic base (e.g., triethylamine or pyridine, 1.1 equivalents).
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Cool the mixture to 0-5 °C in an ice bath.
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Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
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Upon completion, quench the reaction by adding water.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: HPLC-UV Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of the crude product in the mobile phase.
Protocol 3: GC-MS Analysis
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Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injection Mode: Split.
-
Temperature Program: Start at a suitable temperature (e.g., 150 °C), ramp up to a final temperature (e.g., 280 °C).
-
MS Detection: Electron Ionization (EI) at 70 eV. Scan a mass range of 50-400 amu.
Protocol 4: NMR Analysis
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR: Acquire a standard proton spectrum. Key signals to look for include the singlet for the -CH₂Cl group and the multiplets for the aromatic protons.
-
¹³C NMR: Acquire a standard carbon spectrum. Identify the carbonyl carbon and the carbons of the aromatic rings.
Mandatory Visualization
Caption: Byproduct formation pathways in the synthesis.
Caption: Troubleshooting workflow for unexpected analytical results.
Stability issues of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide in various solvents. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by the solvent type, pH, temperature, light exposure, and the presence of oxidizing agents. The amide bond is susceptible to hydrolysis, especially under acidic or basic conditions. The chlorinated aromatic rings can be subject to photodegradation.
Q2: In which common laboratory solvents is this compound expected to be most and least stable?
A2: While specific quantitative data is limited, based on the chemical structure, the compound is expected to be relatively stable in aprotic solvents like acetonitrile and DMSO under dark conditions at room temperature. Stability is likely to be lower in protic solvents, especially aqueous solutions, due to the potential for hydrolysis. Elevated temperatures will accelerate degradation in most solvents.
Q3: What are the likely degradation products of this compound?
A3: The primary degradation pathway is expected to be the hydrolysis of the amide bond, which would yield 2,6-dichloro-N-phenylaniline and chloroacetic acid.[1][2] Other potential degradation products could arise from reactions involving the chloroacetyl group or modifications to the aromatic rings under photolytic or oxidative stress.
Q4: How can I minimize the degradation of this compound during storage and experimentation?
A4: To minimize degradation, it is recommended to store the compound as a solid in a cool, dark, and dry place. For solutions, use aprotic solvents when possible and prepare them fresh. If aqueous solutions are necessary, use buffered solutions at a neutral pH and protect them from light. Avoid prolonged exposure to elevated temperatures.
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in an Aqueous Buffer
Symptoms:
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Loss of the main compound peak and appearance of new peaks in HPLC analysis shortly after sample preparation.
-
Inconsistent results in bioassays or chemical reactions.
Possible Causes:
-
Hydrolysis: The amide bond is likely undergoing hydrolysis, which is accelerated in acidic or basic aqueous solutions.
-
Temperature: Elevated temperatures during sample preparation or storage are accelerating the degradation process.
Solutions:
-
pH Control: Prepare aqueous solutions in a neutral buffer (pH 6-8). If the experimental conditions require acidic or basic pH, minimize the time the compound is in solution before use.
-
Temperature Control: Prepare and store solutions at low temperatures (2-8 °C). Avoid heating solutions unless required for the experiment, and if so, for the shortest possible duration.
-
Solvent Choice: If the experimental design allows, consider using a co-solvent system with a higher percentage of a stable organic solvent like acetonitrile or DMSO to reduce the concentration of water.
Issue 2: Appearance of Unknown Impurities in Samples Stored in Organic Solvents
Symptoms:
-
New peaks observed in the chromatogram of a stock solution stored for an extended period.
-
Discoloration of the solution.
Possible Causes:
-
Photodegradation: Exposure to ambient or UV light can cause degradation of the chlorinated aromatic rings.
-
Oxidation: The presence of dissolved oxygen or peroxide impurities in the solvent can lead to oxidative degradation.
-
Solvent Reactivity: Although less common with standard HPLC grade solvents, residual impurities in the solvent could react with the compound.
Solutions:
-
Light Protection: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
-
Use of High-Purity Solvents: Always use fresh, high-purity (e.g., HPLC or LC-MS grade) solvents.
-
Inert Atmosphere: For long-term storage of solutions, consider purging the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.
Stability Data Summary
Table 1: Illustrative Hydrolytic Stability Data
| Condition | Solvent | Temperature (°C) | Incubation Time (h) | Hypothetical % Degradation |
| Acidic | 0.1 M HCl in Water/Acetonitrile (1:1) | 60 | 24 | ~ 40% |
| Neutral | pH 7.0 Buffer in Water/Acetonitrile (1:1) | 60 | 24 | < 5% |
| Basic | 0.1 M NaOH in Water/Acetonitrile (1:1) | 60 | 24 | ~ 60% |
Table 2: Illustrative Photostability Data
| Condition | Solvent | Light Source | Exposure Duration (h) | Hypothetical % Degradation |
| Photolytic | Acetonitrile | UV Lamp (254 nm) | 12 | ~ 25% |
| Photolytic | Methanol | UV Lamp (254 nm) | 12 | ~ 35% |
| Control (Dark) | Acetonitrile | - | 12 | < 2% |
Experimental Protocols
Protocol 1: Forced Degradation Study (Hydrolysis)
This protocol outlines a general procedure for investigating the hydrolytic stability of this compound.
-
Stock Solution Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Condition Preparation:
-
Acidic: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Neutral: Mix 1 mL of the stock solution with 9 mL of purified water.
-
Basic: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
-
Incubation: Incubate the solutions at 60 °C.
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Sample Neutralization: Before analysis, neutralize the acidic samples with an equivalent amount of NaOH and the basic samples with an equivalent amount of HCl.
-
Analysis: Analyze the samples by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate the parent compound from its potential degradation products.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient:
-
0-20 min: 30-90% B
-
20-25 min: 90% B
-
25-26 min: 90-30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Visualizations
Caption: Workflow for Forced Degradation Studies.
Caption: Potential Degradation Pathways.
References
Technical Support Center: NMR Sample Preparation for 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide
This guide provides troubleshooting and practical advice for researchers, scientists, and drug development professionals encountering solubility issues with 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide during NMR sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended deuterated solvents for dissolving this compound for NMR analysis?
A1: Based on the chemical structure (a chlorinated N-phenylacetamide), initial screening should begin with common deuterated solvents known for their ability to dissolve a range of organic compounds. These include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), and Deuterated Acetone (Acetone-d₆). While some sources indicate solubility in ethyl acetate, deuterated ethyl acetate is not a standard high-resolution NMR solvent.[1]
Q2: How much sample should I use for an initial solubility test?
A2: For a compound with unknown solubility, it is advisable to start with a very small amount, approximately 1-2 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[2] This conservative approach prevents wasting valuable compound.
Q3: My compound is not dissolving in the initial chosen solvent. What is the next step?
A3: If initial attempts at dissolution fail, a systematic approach is recommended. This involves trying more polar or aprotic solvents, employing physical methods to aid dissolution, or using solvent mixtures. The troubleshooting workflow provided below offers a step-by-step guide.
Q4: Can I heat the sample to improve solubility?
A4: Yes, gentle heating can significantly improve the solubility of a compound. This can be done using a heat gun or a warm water bath. However, it is crucial to ensure the compound is stable at elevated temperatures to avoid degradation. Variable Temperature (VT) NMR is a formal technique to explore this.[3]
Q5: What are co-solvents and how can they help with solubility?
A5: Co-solvents are a mixture of two or more miscible solvents used to enhance the solubility of a solute.[4] For NMR, this typically involves adding a small amount of a stronger deuterated solvent (e.g., DMSO-d₆) to a primary solvent (e.g., CDCl₃) to improve the dissolution of a poorly soluble compound.
Troubleshooting Guide: Resolving Solubility Issues
If you are facing challenges in dissolving this compound for your NMR experiment, follow this systematic troubleshooting workflow.
Solvent Selection and Properties
| Deuterated Solvent | Chemical Formula | Polarity | Typical Use Cases for N-phenylacetamides |
| Chloroform-d | CDCl₃ | Non-polar | A good first choice for many organic molecules.[5] |
| Dimethyl Sulfoxide-d₆ | (CD₃)₂SO | Polar Aprotic | Excellent for dissolving polar and poorly soluble compounds.[6] |
| Acetone-d₆ | (CD₃)₂CO | Polar Aprotic | A versatile solvent for a range of organic compounds. |
| Methanol-d₄ | CD₃OD | Polar Protic | Can be effective but may lead to proton exchange with labile protons. |
| Dichloromethane-d₂ | CD₂Cl₂ | Non-polar | Similar to Chloroform-d, can be a useful alternative. |
Experimental Protocols
Protocol 1: Standard Sample Preparation for Solubility Testing
-
Weighing the Sample: Accurately weigh 1-2 mg of this compound and place it in a clean, dry vial.[2]
-
Solvent Addition: Add approximately 0.6 mL of the chosen deuterated solvent to the vial.[6]
-
Initial Dissolution Attempt: Gently swirl the vial to mix the contents.
-
Physical Agitation: If the sample does not dissolve, cap the vial and vortex it for 30-60 seconds. Alternatively, place the vial in an ultrasonic bath for 5-10 minutes.[2]
-
Gentle Heating: If solids persist, gently warm the vial using a heat gun or a warm water bath while periodically agitating. Be cautious not to boil the solvent.
-
Observation: After each step, visually inspect the solution against a bright background to check for any remaining solid particles.
-
Filtration and Transfer: Once dissolved, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean NMR tube to remove any particulate matter.
Protocol 2: Using a Co-solvent System
-
Initial Setup: Begin by following steps 1 and 2 of Protocol 1, using a primary solvent in which the compound has partial solubility (e.g., CDCl₃).
-
Co-solvent Addition: Add a strong deuterated co-solvent (e.g., DMSO-d₆) dropwise to the vial while agitating.[4]
-
Observation: After adding each drop, check for dissolution. Continue adding the co-solvent until the sample is fully dissolved. Keep track of the number of drops added.
-
Minimizing Co-solvent: Use the minimum amount of co-solvent necessary to achieve a clear solution to minimize its impact on the chemical shifts in the NMR spectrum.
-
Transfer: Filter the final solution into an NMR tube as described in Protocol 1.
Protocol 3: Variable Temperature (VT) NMR for Solubility Enhancement
Note: This procedure should only be performed by trained personnel on spectrometers equipped with a variable temperature unit.
-
Sample Preparation: Prepare a sample in a solvent that shows partial solubility at room temperature, following Protocol 1. Use a high-quality NMR tube designed for VT experiments.[7]
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).
-
Incremental Heating: Increase the temperature in increments of 10 K (e.g., to 308 K, 318 K, etc.). Allow the temperature to equilibrate for at least 5-10 minutes at each new setpoint before acquiring a spectrum.[8][9]
-
Monitoring Dissolution: Observe the signal intensity and line shape in the NMR spectra. An increase in signal intensity generally indicates improved solubility.[10]
-
Maximum Temperature: Do not exceed the boiling point of the solvent or the known decomposition temperature of the compound. A safe upper limit for many common solvents is around 373 K (100 °C).[7]
-
Returning to Ambient Temperature: After the experiment, gradually decrease the temperature back to ambient before removing the sample.[8]
References
- 1. This compound CAS#: 15308-01-7 [m.chemicalbook.com]
- 2. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 5. research.reading.ac.uk [research.reading.ac.uk]
- 6. organomation.com [organomation.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. publish.uwo.ca [publish.uwo.ca]
- 9. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 10. pubs.acs.org [pubs.acs.org]
Minimizing side reactions in the acylation of N-(2,6-dichlorophenyl)-N-phenylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the acylation of N-(2,6-dichlorophenyl)-N-phenylamine. Our aim is to help you minimize side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary product expected from the acylation of N-(2,6-dichlorophenyl)-N-phenylamine?
The primary and desired product is the N-acylated compound, where the acyl group is attached to the nitrogen atom of the diphenylamine. This is due to the high nucleophilicity of the nitrogen atom.
Q2: What are the most common side reactions observed during the acylation of N-(2,6-dichlorophenyl)-N-phenylamine?
Common side reactions include:
-
C-Acylation (Friedel-Crafts Acylation): Acylation can occur on one of the aromatic rings. The unsubstituted phenyl ring is more susceptible to electrophilic attack than the sterically hindered and electron-deficient 2,6-dichlorophenyl ring.
-
Polyacylation: Although the first acyl group deactivates the molecule towards further electrophilic substitution, under harsh reaction conditions, a second acyl group may be introduced onto the aromatic ring.[1][2]
-
Hydrolysis of the Acylating Agent: The acyl chloride or anhydride can react with any moisture present in the reaction setup, leading to the formation of the corresponding carboxylic acid and reducing the yield of the desired product.
-
Reaction with Solvent: Some solvents can compete in the acylation reaction, especially if they are susceptible to Friedel-Crafts reactions.
Q3: How can I favor N-acylation over C-acylation?
To favor N-acylation, it is generally recommended to perform the reaction in the absence of a strong Lewis acid catalyst, or by using a non-catalytic amount of a milder Lewis acid. The reaction of an amine with an acyl chloride is often rapid and does not require harsh catalytic conditions that promote C-acylation (a Friedel-Crafts reaction). The use of a base, such as triethylamine or pyridine, can facilitate the N-acylation by neutralizing the HCl byproduct.
Q4: What is the role of a Lewis acid in this reaction?
In the context of C-acylation (Friedel-Crafts), a Lewis acid (e.g., AlCl₃) is crucial for activating the acylating agent to form a highly electrophilic acylium ion, which can then attack the aromatic ring.[3] However, for N-acylation, a Lewis acid is generally not required and can even be detrimental by complexing with the nitrogen atom of the starting material, thereby deactivating it.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of N-Acylated Product | 1. Inactive acylating agent due to hydrolysis. 2. Insufficiently reactive amine. 3. Suboptimal reaction temperature. | 1. Use freshly opened or distilled acylating agent. Ensure all glassware and solvents are anhydrous. 2. Add a non-nucleophilic base (e.g., triethylamine, pyridine) to activate the amine and scavenge the HCl byproduct. 3. Optimize the reaction temperature. Start at a low temperature (e.g., 0 °C) and gradually warm to room temperature or slightly higher if the reaction is sluggish. Monitor progress by TLC. |
| Formation of C-Acylated Side Products | 1. Use of a strong Lewis acid catalyst. 2. High reaction temperature. | 1. Avoid strong Lewis acids like AlCl₃ if N-acylation is the goal. If a catalyst is necessary, consider a milder one in stoichiometric amounts. 2. Perform the reaction at a lower temperature to reduce the rate of the Friedel-Crafts reaction. |
| Presence of Multiple Products (Polyacylation) | 1. Excess of acylating agent. 2. High reaction temperature and/or prolonged reaction time. | 1. Use a stoichiometric amount (1.0 to 1.1 equivalents) of the acylating agent relative to the N-(2,6-dichlorophenyl)-N-phenylamine. 2. Maintain a lower reaction temperature and monitor the reaction closely by TLC to stop it upon consumption of the starting material. |
| Starting Material Remains Unreacted | 1. Insufficient reaction time. 2. Reaction temperature is too low. 3. Deactivation of the amine by protonation. | 1. Increase the reaction time and monitor by TLC. 2. Gradually increase the reaction temperature. 3. Add a non-nucleophilic base to the reaction mixture. |
| Difficult Product Purification | 1. Presence of closely related side products. 2. Formation of tarry materials. | 1. Utilize column chromatography with a carefully selected solvent system for separation. Recrystallization may also be effective. 2. Ensure slow, controlled addition of the acylating agent at a low temperature to minimize exothermic reactions that can lead to decomposition. |
Quantitative Data Summary
The following table summarizes typical reaction conditions for the acylation of N-(2,6-dichlorophenyl)-N-phenylamine with chloroacetyl chloride, based on patent literature. Optimization of these conditions may be necessary for different acylating agents.
| Parameter | Condition | Yield of N-acylated product | Reference |
| Solvent | Toluene | 80% | [4] |
| Acylating Agent | Chloroacetyl chloride | [4] | |
| Base | Triethylamine (TEA) | [4] | |
| Temperature | 30°C | [4] | |
| Reaction Time | ~6 hours | [4] | |
| Alternative Solvent | Dimethylformamide (DMF) | 84% | [4] |
Experimental Protocols
N-Acylation of N-(2,6-dichlorophenyl)-N-phenylamine with Chloroacetyl Chloride[5]
Materials:
-
N-(2,6-dichlorophenyl)-N-phenylamine
-
Chloroacetyl chloride
-
Triethylamine (TEA)
-
Toluene (anhydrous)
-
Water
Procedure:
-
In a suitable reactor, dissolve N-(2,6-dichlorophenyl)-N-phenylamine in anhydrous toluene.
-
Slowly add an equimolar amount of triethylamine to the stirred solution.
-
To this mixture, slowly add an equimolar amount of chloroacetyl chloride.
-
Stir the reaction mixture for approximately 6 hours at 30°C.
-
Upon completion of the reaction (monitor by TLC), add water to the mixture and stir briefly.
-
Allow the layers to separate and discard the aqueous layer containing TEA-HCl.
-
The organic layer can be further processed to isolate the product. For example, cooling the toluene solution to 5-10°C may induce crystallization of the N-(2,6-dichlorophenyl)-N-phenyl-(chloroacetyl)-amine.
-
Filter the solid product, wash with cold toluene, and dry.
Visualizing Workflows and Pathways
Caption: Troubleshooting workflow for minimizing side reactions.
Caption: N-Acylation vs. C-Acylation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. WO1992022522A1 - A process for the preparation of n-(2,6-dichlorophenyl)-n-phenyl-n-(chloroacetyl)-amine - Google Patents [patents.google.com]
Alternative catalysts for the synthesis of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the synthesis of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide, a key intermediate in the production of various active pharmaceutical ingredients. Below, you will find troubleshooting guides and frequently asked questions (FAQs) regarding alternative catalysts for this N-acylation reaction.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound using various catalytic systems.
| Issue | Potential Cause | Suggested Solution |
| Low to No Product Yield | Steric Hindrance: The substrate, N-(2,6-dichlorophenyl)-N-phenylamine, is sterically hindered, which can impede the approach of the acylating agent. | - Switch to a more potent catalyst: If using a simple base like triethylamine, consider a nucleophilic catalyst such as 4-(Dimethylaminopyridine) (DMAP), which is known to be effective for acylating sterically hindered amines. - Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor for potential degradation of starting material or product. |
| Insufficient Catalyst Activity: The chosen catalyst may not be active enough under the current reaction conditions. | - For Triethylamine (TEA): Ensure an equimolar amount is used to neutralize the HCl generated in situ. - For DMAP: Use a catalytic amount (e.g., 5-10 mol%) in conjunction with a stoichiometric amount of a weaker base (like TEA or pyridine) to neutralize the acid byproduct. - For Montmorillonite K-10: Ensure the clay is properly activated and dry. The acidic sites on the clay are crucial for catalysis. | |
| Poor Solubility of Reactants: The starting materials may not be fully dissolved in the chosen solvent, leading to a slow or incomplete reaction. | - Select an appropriate solvent: Aprotic polar solvents like Dichloromethane (DCM), Toluene, or Dimethylformamide (DMF) are often good choices. Ensure the N-(2,6-dichlorophenyl)-N-phenylamine is fully dissolved before adding the acylating agent. | |
| Formation of Unknown Impurities | Degradation of Reactants or Product: High reaction temperatures or prolonged reaction times can lead to decomposition. | - Monitor reaction progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting material and the formation of the product. Stop the reaction once the starting material is consumed. - Lower the reaction temperature: If using a highly reactive catalyst, it may be possible to run the reaction at a lower temperature. |
| Side Reactions: The acylating agent, chloroacetyl chloride, is highly reactive and can participate in side reactions. | - Slow addition of acylating agent: Add the chloroacetyl chloride dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side product formation. | |
| Difficulty in Product Isolation/Purification | Catalyst Residue: Residual catalyst (e.g., DMAP, TEA-HCl) can complicate purification. | - Aqueous Workup: For amine catalysts, perform an acidic wash (e.g., with dilute HCl) to remove the basic catalyst, followed by a basic wash (e.g., with saturated NaHCO₃) to remove any acidic impurities. - Filtration for Solid Catalysts: If using Montmorillonite K-10, the catalyst can be easily removed by simple filtration. |
| Emulsion during Workup: The presence of both organic and aqueous phases with dissolved salts can lead to the formation of emulsions. | - Add brine: Washing with a saturated sodium chloride (brine) solution can help to break up emulsions. - Filter through celite: Passing the mixture through a pad of celite can also help to break up emulsions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common alternative catalysts to consider for the synthesis of this compound?
A1: Besides the commonly used triethylamine (TEA), other effective catalysts include 4-(Dimethylaminopyridine) (DMAP) for its high nucleophilicity with sterically hindered amines, Montmorillonite K-10 clay as a reusable and environmentally friendly heterogeneous catalyst, and Phase Transfer Catalysts (PTCs) like Tetrabutylammonium Bromide (TBAB) in a biphasic system.
Q2: How does DMAP improve the reaction rate for this sterically hindered substrate?
A2: DMAP acts as a nucleophilic catalyst. It first reacts with the chloroacetyl chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is a much more potent acylating agent than chloroacetyl chloride itself and can more readily acylate the sterically hindered nitrogen of N-(2,6-dichlorophenyl)-N-phenylamine. The DMAP is then regenerated, allowing it to continue the catalytic cycle.
Q3: What are the main advantages of using a solid acid catalyst like Montmorillonite K-10?
A3: Montmorillonite K-10 offers several advantages, aligning with green chemistry principles. It is a low-cost, reusable, and non-corrosive heterogeneous catalyst. The workup is simplified to a filtration step to remove the catalyst, which can often be reactivated and reused. This minimizes waste and simplifies product purification.
Q4: When should I consider using a Phase Transfer Catalyst (PTC)?
A4: A PTC, such as TBAB, is particularly useful when your reaction involves two immiscible phases, for example, a solid inorganic base like potassium carbonate and an organic solvent. The PTC facilitates the transfer of the anionic base into the organic phase to deprotonate the substrate or neutralize the generated acid, thereby promoting the reaction.
Q5: My reaction with triethylamine has stalled. What can I do to drive it to completion?
A5: If the reaction has stalled, ensure that at least a stoichiometric equivalent of triethylamine has been added to neutralize the HCl produced. Using a slight excess (e.g., 1.1 equivalents) can be beneficial. If the issue persists, consider adding a catalytic amount of DMAP (e.g., 5 mol%) to accelerate the reaction. Alternatively, a moderate increase in temperature could help push the reaction to completion, but this should be monitored carefully to avoid degradation.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes quantitative data for different catalytic systems used in the synthesis of this compound or analogous N-acylation reactions.
| Catalyst System | Substrate | Acylating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Triethylamine (TEA) | N-(2,6-dichlorophenyl)-N-phenylamine | Chloroacetyl chloride | Toluene | 30 - 50 | 12 | 80 | [1] |
| DMAP (catalytic) | Sterically Hindered Anilines | Acyl Chlorides | DCM | 0 - 25 | 3 - 4 | ~95 | [2] |
| Montmorillonite K-10 | Various Amines | Acetic Anhydride | - | - | - | High | |
| Phase Transfer Catalyst (TBAB) | Anilines | Acetyl Chloride | DMF | RT | 0.25 - 0.5 | High | |
| Glacial Acetic Acid / Sodium Acetate | 2,6-Dimethylaniline | Acetyl Chloride | Glacial Acetic Acid / Water | RT | 1 | High | [2] |
Note: Data for DMAP, Montmorillonite K-10, TBAB, and Acetic Acid/Sodium Acetate are for analogous reactions and serve as a reference for catalyst efficacy.
Experimental Protocols
Protocol 1: Synthesis using Triethylamine (TEA) [1]
-
Materials:
-
N-(2,6-dichlorophenyl)-N-phenylamine (1 equivalent)
-
Chloroacetyl chloride (1.3 equivalents)
-
Triethylamine (TEA) (1.3 equivalents)
-
Toluene
-
-
Procedure:
-
In a suitable reactor, dissolve N-(2,6-dichlorophenyl)-N-phenylamine in toluene.
-
Heat the solution to approximately 60 °C.
-
In a separate vessel, prepare a solution of chloroacetyl chloride and an equimolar amount of TEA in toluene.
-
Add the chloroacetyl chloride/TEA solution dropwise to the heated substrate solution.
-
Stir the reaction mixture for about 12 hours at 30 - 50 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to approximately 40 °C.
-
Add water and adjust the pH to 6-7 with 30% NaOH.
-
Cool the mixture to 5-10 °C and stir for 1 hour.
-
Filter the precipitated product and wash with cold toluene.
-
Dry the product to obtain this compound.
-
Protocol 2: Proposed Synthesis using Catalytic DMAP
-
Materials:
-
N-(2,6-dichlorophenyl)-N-phenylamine (1 equivalent)
-
Chloroacetyl chloride (1.1 equivalents)
-
Triethylamine (TEA) (1.2 equivalents)
-
4-(Dimethylaminopyridine) (DMAP) (0.05 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen), dissolve N-(2,6-dichlorophenyl)-N-phenylamine in anhydrous DCM.
-
Add TEA followed by DMAP to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride in anhydrous DCM dropwise with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Visualizations
Caption: General experimental workflow for the N-acylation reaction.
References
Troubleshooting guide for the synthesis of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide
Technical Support Center: Synthesis of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of this compound, a key intermediate in the synthesis of various pharmaceutical compounds.[1] The synthesis is typically approached in two main stages: the formation of the precursor diarylamine, N-(2,6-dichlorophenyl)aniline, followed by its acylation with 2-chloroacetyl chloride.
Overall Synthesis Workflow
The synthesis proceeds via a two-step sequence. First, a palladium-catalyzed Buchwald-Hartwig amination is employed to form the C-N bond between an aryl halide and an aniline derivative. The resulting secondary diarylamine is then acylated using 2-chloroacetyl chloride in the presence of a base to yield the final product.
Part 1: Synthesis of N-(2,6-dichlorophenyl)aniline (Precursor)
The formation of the diarylamine precursor is a critical step, often accomplished via Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is powerful but can be sensitive to various parameters.[2][3]
Experimental Protocol: Buchwald-Hartwig Amination
-
Preparation : To an oven-dried flask, add the palladium precatalyst, ligand, and base under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagents : Add 2,6-dichloroaniline, the aryl halide (e.g., bromobenzene), and anhydrous toluene.
-
Reaction : Heat the mixture to the specified temperature (typically 80-110 °C) and stir vigorously for the required time (e.g., 12-24 hours), monitoring by TLC or GC-MS.
-
Work-up : After cooling, dilute the mixture with a suitable solvent (e.g., ethyl acetate), filter through celite to remove inorganic salts and the catalyst.
-
Purification : Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield N-(2,6-dichlorophenyl)aniline as a light brown powder.[4]
Data Presentation: Typical Buchwald-Hartwig Reaction Parameters
| Parameter | Typical Value/Condition | Notes |
| Aryl Halide | Ar-Br, Ar-Cl, Ar-I, Ar-OTf | Reactivity order is generally Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[5] |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Precatalysts (e.g., G3/G4) | Precatalysts often provide more reliable and efficient catalyst generation.[6] |
| Ligand | Buchwald or Hartwig ligands (e.g., XPhos, RuPhos) | Ligand choice is crucial and depends on the specific substrates.[5] |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Strong, non-nucleophilic bases are preferred. NaOtBu is common.[5] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, degassed solvents are essential for optimal results.[7] |
| Temperature | 80 - 110 °C | Higher temperatures may be needed for less reactive aryl chlorides.[7] |
| Catalyst Loading | 0.5 - 5 mol% | Should be optimized for the specific reaction scale and substrates. |
Troubleshooting & FAQs for Buchwald-Hartwig Amination
Q1: My reaction shows low or no conversion. What should I check first? A1: Low conversion in Buchwald-Hartwig reactions can be due to several factors.[8] A systematic check is recommended:
-
Inert Atmosphere: Ensure the reaction was set up and maintained under a strict inert atmosphere. Oxygen can deactivate the palladium catalyst.
-
Reagent Purity: Use pure, dry, and degassed solvents and reagents. Amines, in particular, should be purified before use.[6]
-
Catalyst Activity: The Pd(0) active species may not be generating efficiently. Consider using a precatalyst or ensuring your palladium source is active.[6]
-
Base Strength: The base may be insufficient in strength or quantity to facilitate the catalytic cycle. NaOtBu is a reliable choice for many systems.
-
Ligand Choice: The ligand may not be suitable for your specific substrates. Sterically hindered anilines often require specialized, bulky electron-rich phosphine ligands.
Q2: I'm observing significant side products, such as hydrodehalogenation of my aryl halide. What causes this? A2: Hydrodehalogenation (replacement of the halide with hydrogen) is a common side reaction. It can arise from β-hydride elimination, an unproductive pathway that competes with reductive elimination.[3] To minimize this:
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Optimize Ligand: Certain ligands are designed to promote reductive elimination over β-hydride elimination.
-
Control Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions.
-
Water Contamination: Ensure the reaction is anhydrous, as water can be a proton source for this side reaction.
Q3: Purification of the diarylamine product is difficult due to persistent colored impurities. Any suggestions? A3: Colored impurities often stem from catalyst decomposition or side reactions.
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Filtration: After the reaction, filtering the crude mixture through a plug of silica gel or activated alumina can remove a significant amount of baseline impurities and residual palladium.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate) is often very effective.
-
Activated Carbon: Treating a solution of the crude product with activated carbon can help remove colored impurities, followed by filtration.
Part 2: N-Acylation with 2-Chloroacetyl Chloride
The second step involves the acylation of the N-(2,6-dichlorophenyl)aniline precursor. This is typically a robust reaction but requires careful control to avoid side reactions.[1][9]
Experimental Protocol: N-Acylation
-
Preparation : Dissolve N-(2,6-dichlorophenyl)aniline in a suitable anhydrous solvent (e.g., toluene, DCM) in a flask equipped with a dropping funnel and under an inert atmosphere.[1]
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Base Addition : Add a tertiary amine base, such as triethylamine (TEA) or pyridine, to the solution.[1][10]
-
Acylation : Cool the mixture in an ice bath (0-5 °C). Add a solution of 2-chloroacetyl chloride dropwise while stirring.[1][11]
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Reaction : Allow the reaction to warm to room temperature and stir for several hours (monitor by TLC). A patent describes stirring for about 12 hours at 30-50°C.[1]
-
Work-up : Quench the reaction by adding water. Separate the organic layer, wash with dilute acid (e.g., 1M HCl) to remove excess base, then with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting solid can be purified by recrystallization from a suitable solvent (e.g., toluene) to yield the final product.[1]
Data Presentation: N-Acylation Reaction Condition Comparison
| Parameter | Condition A (Standard) | Condition B (Aqueous) | Notes |
| Solvent | Toluene, DCM, THF | Aqueous Phosphate Buffer | Aqueous methods can be greener but may not be suitable for all substrates.[9] |
| Base | Triethylamine, Pyridine | None (pH controlled by buffer) | Organic bases scavenge the HCl byproduct in non-aqueous systems.[12] |
| Temperature | 0 °C to Room Temp | Room Temperature | Exothermic reaction; initial cooling is important to control reactivity. |
| Stoichiometry | ~1.1 eq. of Acyl Chloride & Base | ~1.1 eq. of Acyl Chloride | A slight excess of the acylating agent is common.[9] |
| Yield | Typically >80% | Often >90% for simple anilines | Yields are highly substrate-dependent.[1] |
Troubleshooting & FAQs for N-Acylation
Q1: The acylation reaction is slow or incomplete, with starting amine remaining. A1: This can happen for several reasons:
-
Steric Hindrance: The diarylamine precursor is sterically hindered. This can slow down the rate of acylation. Consider increasing the reaction time, temperature, or adding a catalytic amount of 4-dimethylaminopyridine (DMAP), which is a more potent acylation catalyst.[10]
-
Acyl Chloride Quality: 2-Chloroacetyl chloride is highly reactive and susceptible to hydrolysis if exposed to moisture. Use a fresh bottle or distill it before use.
-
Insufficient Base: Ensure at least one equivalent of base is used to neutralize the HCl generated. If your starting amine was isolated as a hydrochloride salt, you will need an additional equivalent of base.[10]
Q2: Why did my reaction mixture turn dark brown/black? A2: Dark coloration often indicates decomposition or side reactions. This can be caused by:
-
High Temperature: The reaction of amines with acyl chlorides is exothermic. If 2-chloroacetyl chloride is added too quickly or without adequate cooling, localized heating can cause decomposition.
-
Impurities: Impurities in the starting amine from the previous step might contribute to color formation. Ensure the diarylamine is sufficiently pure before proceeding.
Q3: How do I remove unreacted 2-chloroacetyl chloride and its hydrolysis product (chloroacetic acid) during work-up? A3: The work-up procedure is designed to remove these impurities.
-
Quenching: Adding water to the reaction mixture will hydrolyze any remaining 2-chloroacetyl chloride to chloroacetic acid.
-
Base Wash: A subsequent wash with a mild aqueous base, such as sodium bicarbonate solution, will extract the acidic chloroacetic acid into the aqueous layer. Be cautious with bicarbonate washes as CO₂ evolution can cause pressure buildup.
General FAQs
Q: What are the key safety precautions for this synthesis? A: Both steps involve hazardous materials.
-
2-Chloroacetyl chloride is highly corrosive, toxic, and a lachrymator. It reacts violently with water. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).[13]
-
Palladium catalysts can be pyrophoric, especially after filtration. Do not allow the filter cake to dry in the air.
-
Sodium tert-butoxide (NaOtBu) is a strong base and is corrosive and moisture-sensitive.
-
Solvents like toluene and dioxane have specific health hazards. Consult the Safety Data Sheet (SDS) for each chemical before use.
Q: How can I confirm the identity and purity of my final product? A: Standard analytical techniques should be used:
-
Melting Point: The pure product should have a sharp melting point. Literature values are around 143-145°C.[14]
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule and identify any major impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[15]
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining the purity of the final product.
References
- 1. WO1992022522A1 - A process for the preparation of n-(2,6-dichlorophenyl)-n-phenyl-n-(chloroacetyl)-amine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. 2,6-DICHLORODIPHENYLAMINE | 15307-93-4 [chemicalbook.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound (15308-01-7) for sale [vulcanchem.com]
- 15. ijpsr.info [ijpsr.info]
Degradation pathways of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide under stress conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide under stress conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of conducting forced degradation studies on this compound?
A1: Forced degradation, or stress testing, is crucial for several reasons. It helps in understanding the intrinsic stability of the molecule by identifying the likely degradation products under various stress conditions such as acid, base, oxidation, heat, and light. This information is vital for developing and validating stability-indicating analytical methods, which are necessary to ensure the quality, efficacy, and safety of drug substances and products. The data obtained also aids in elucidating degradation pathways and can inform formulation development and the selection of appropriate storage conditions.
Q2: What are the expected degradation pathways for this compound under hydrolytic conditions?
A2: Under acidic and alkaline conditions, the primary degradation pathway is expected to be the hydrolysis of the amide bond. This cleavage would likely yield 2,6-dichloro-N-phenylaniline and chloroacetic acid. The rate of hydrolysis is dependent on the pH and temperature of the environment.
Q3: How does this compound behave under oxidative stress?
A3: Under oxidative conditions, induced by agents like hydrogen peroxide, degradation is expected to occur. Potential degradation pathways could involve hydroxylation of the aromatic rings or oxidation of the chloroacetyl group. The specific degradation products will depend on the strength of the oxidizing agent and the reaction conditions.
Q4: Is this compound sensitive to light?
A4: Yes, compounds with chlorinated aromatic rings can be susceptible to photodegradation. Exposure to UV or visible light may lead to the formation of degradation products through pathways such as dechlorination or rearrangement of the molecule. It is recommended to handle and store the compound in light-protected conditions.
Q5: What is the likely impact of thermal stress on this compound?
A5: Thermal degradation can occur, especially at elevated temperatures. The degradation pathway may involve the cleavage of the amide bond or other susceptible bonds within the molecule. The extent of degradation is a function of both temperature and exposure time.
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible degradation results.
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Possible Cause: Variation in experimental conditions such as temperature, pH, or concentration of stressor.
-
Solution: Ensure precise control over all experimental parameters. Use calibrated equipment (e.g., pH meter, oven, light chamber). Prepare fresh stressor solutions for each experiment to avoid concentration changes over time.
Issue 2: No degradation observed under initial stress conditions.
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Possible Cause: The applied stress may not be sufficient to induce degradation.
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Solution: Increase the severity of the stress condition. For example, use a higher concentration of acid/base, a higher temperature, or a longer exposure time. A stepwise approach to increasing stress is recommended to achieve the target degradation of 5-20%.
Issue 3: Complete degradation of the compound.
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Possible Cause: The stress conditions are too harsh.
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Solution: Reduce the severity of the stress condition. Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is to achieve partial degradation to identify the primary degradation products.
Issue 4: Poor separation of degradation products in HPLC analysis.
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Possible Cause: The chromatographic method is not optimized for the separation of the parent compound and its degradation products.
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Solution: Modify the HPLC method parameters. This may include changing the mobile phase composition (e.g., organic solvent ratio, pH), trying a different column chemistry (e.g., C18, C8, Phenyl), adjusting the gradient profile, or changing the column temperature.
Issue 5: Appearance of extraneous peaks in the chromatogram.
-
Possible Cause: Contamination from solvents, reagents, or the sample matrix. It could also be secondary degradation products.
-
Solution: Analyze a blank (placebo) sample subjected to the same stress conditions to identify any peaks originating from the matrix. Ensure the use of high-purity solvents and reagents. Analyze samples at different time points to distinguish between primary and secondary degradation products.
Quantitative Data Summary
The following tables summarize the expected degradation of this compound under various stress conditions. The data is illustrative and may vary based on specific experimental parameters.
Table 1: Hydrolytic Degradation
| Condition | Time (hours) | Temperature (°C) | % Degradation | Major Degradation Product(s) |
| 0.1 M HCl | 24 | 60 | ~15% | 2,6-dichloro-N-phenylaniline |
| 0.1 M NaOH | 8 | 60 | ~25% | 2,6-dichloro-N-phenylaniline |
| Neutral (Water) | 72 | 80 | < 5% | - |
Table 2: Oxidative Degradation
| Condition | Time (hours) | Temperature (°C) | % Degradation | Major Degradation Product(s) |
| 3% H₂O₂ | 24 | 25 | ~10% | Hydroxylated derivatives |
| 10% H₂O₂ | 12 | 25 | ~20% | Hydroxylated derivatives, Oxidized chloroacetyl moiety |
Table 3: Photolytic Degradation
| Condition | Exposure | Intensity | % Degradation | Major Degradation Product(s) |
| UV Light | 24 hours | 200 Wh/m² | ~12% | Dechlorinated products, Rearrangement products |
| Visible Light | 7 days | 1.2 million lux hours | ~8% | Dechlorinated products |
Table 4: Thermal Degradation
| Condition | Time (hours) | Temperature (°C) | % Degradation | Major Degradation Product(s) |
| Dry Heat | 48 | 80 | ~10% | Amide cleavage products |
| Humidity | 48 | 60°C / 75% RH | ~15% | Hydrolytic degradation products |
Detailed Experimental Protocols
1. Acid Hydrolysis
-
Objective: To assess degradation under acidic conditions.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Transfer 1 mL of the stock solution to a vial and add 9 mL of 0.1 M hydrochloric acid.
-
Seal the vial and place it in a water bath maintained at 60°C.
-
Withdraw samples at predetermined time intervals (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide.
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
2. Alkaline Hydrolysis
-
Objective: To evaluate degradation under basic conditions.
-
Procedure:
-
Follow the same procedure as for acid hydrolysis, but use 0.1 M sodium hydroxide instead of 0.1 M hydrochloric acid.
-
Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before HPLC analysis.
-
3. Oxidative Degradation
-
Objective: To determine the susceptibility to oxidation.
-
Procedure:
-
Prepare a stock solution of the compound (1 mg/mL) as described above.
-
Transfer 1 mL of the stock solution to a vial and add 9 mL of 3% hydrogen peroxide.
-
Keep the vial at room temperature (25°C), protected from light.
-
Withdraw samples at specified time points (e.g., 2, 6, 12, 24 hours).
-
Dilute the samples with the mobile phase for HPLC analysis.
-
4. Photolytic Degradation
-
Objective: To assess the stability upon exposure to light.
-
Procedure:
-
Prepare a solution of the compound in a suitable solvent at a concentration of 0.1 mg/mL.
-
Transfer the solution to a transparent quartz container.
-
Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Simultaneously, keep a control sample in the dark under the same temperature conditions.
-
After the exposure period, analyze both the exposed and control samples by HPLC.
-
5. Thermal Degradation
-
Objective: To investigate the effect of heat on the solid compound.
-
Procedure:
-
Place a known amount of the solid compound in a petri dish and spread it to form a thin layer.
-
Place the dish in a temperature-controlled oven at 80°C.
-
For humidity studies, place the sample in a stability chamber maintained at 60°C and 75% relative humidity.
-
Withdraw samples at various time points (e.g., 24, 48, 72 hours).
-
Dissolve the samples in a suitable solvent and dilute to a known concentration for HPLC analysis.
-
Visualizations
Validation & Comparative
A Comparative Guide to 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide and Other Acylating Agents in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the selection of an appropriate acylating agent is a critical determinant of reaction efficiency, yield, and overall success. This guide provides a comprehensive comparison of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide with other commonly employed acylating agents, offering insights into their respective performances in amide synthesis. This document is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields requiring precise and efficient acylation methodologies.
Performance Comparison of Acylating Agents
The reactivity of acylating agents is a key factor in their selection for a particular synthetic transformation. Generally, acyl chlorides are the most reactive, followed by acid anhydrides. This heightened reactivity often translates to faster reaction times and higher yields but may also lead to decreased selectivity and the formation of byproducts. The choice of an acylating agent is, therefore, a balance between reactivity, selectivity, cost, and ease of handling.
| Acylating Agent | Substrate | Product | Catalyst/Base | Solvent | Reaction Time | Yield (%) | Reference |
| This compound | N/A (Product) | N/A | Triethylamine (TEA) | Toluene | 12 hours | 80 | [1] |
| Benzoyl Chloride | Diphenylamine | N,N-diphenylbenzamide | Pyridine | Dichloromethane | 3 hours | ~94 | [2] |
| Acetic Anhydride | Diphenylamine | N,N-diphenylacetamide | None (Neat) | None | 5-15 minutes | ~90 | [3] |
| Chloroacetyl Chloride | Diphenylamine | 2-Chloro-N,N-diphenylacetamide | None | Toluene | 4 hours | High |
Note: The data presented for this compound represents its synthesis, as it is the product of an acylation reaction. The other entries illustrate the performance of common acylating agents in a comparable N-acylation reaction.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below is a detailed experimental protocol for the synthesis of this compound, a key intermediate in the synthesis of the nonsteroidal anti-inflammatory drug (NSAID), diclofenac.[1]
Synthesis of this compound
Materials:
-
N-(2,6-dichlorophenyl)-N-phenylaniline
-
Chloroacetyl chloride
-
Triethylamine (TEA)
-
Toluene
-
30% Sodium Hydroxide (NaOH) solution
-
Water
Procedure:
-
In a suitable reactor, dissolve N-(2,6-dichlorophenyl)-N-phenylaniline in toluene.
-
Heat the organic phase to approximately 60°C.
-
Slowly add chloroacetyl chloride (1.0 equivalent) and an equimolar amount of triethylamine (TEA) dropwise to the reaction mixture.
-
Stir the mixture for approximately 12 hours at a temperature between 30-50°C.
-
After the reaction is complete, distill off approximately one-third of the solvent.
-
Cool the mixture to about 40°C and add water. Adjust the pH to 6-7 with a 30% NaOH solution.
-
Cool the mixture to 5°-10°C and stir for about 1 hour.
-
Filter the resulting solid and wash it with toluene.
-
After drying, N-(2,6-dichlorophenyl)-N-phenyl-N-(chloroacetyl)-amine (this compound) is obtained with a reported yield of 80%.[1]
Visualization of a Relevant Synthetic Workflow and Biological Pathway
To visually represent the utility of this compound in synthesis and the biological relevance of its downstream products, the following diagrams are provided.
References
- 1. WO1992022522A1 - A process for the preparation of n-(2,6-dichlorophenyl)-n-phenyl-n-(chloroacetyl)-amine - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Guide to the Quantification of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide: HPLC vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide against alternative analytical techniques. The information presented is intended to assist in the selection of the most suitable analytical methodology for specific research and quality control needs. This guide is based on established analytical principles and data from similar compounds, as specific validated methods for this analyte are not widely published.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust and widely used technique for the analysis of pharmaceutical compounds, offering high resolution, sensitivity, and reproducibility. A Reverse-Phase HPLC (RP-HPLC) method is proposed for the quantification of this compound.
Experimental Protocol: Proposed RP-HPLC Method
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of this compound is prepared in the mobile phase. Calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range.
-
Sample Preparation: The sample containing the analyte is dissolved in the mobile phase, sonicated to ensure complete dissolution, and filtered through a 0.45 µm syringe filter before injection.
HPLC Method Validation Summary
The following table summarizes the typical validation parameters for the proposed HPLC method, based on International Council for Harmonisation (ICH) guidelines.
| Validation Parameter | Acceptance Criteria | Typical Results |
| Specificity | No interference from blank, placebo, or related substances at the retention time of the analyte. | The method is specific, with no interfering peaks observed. |
| Linearity (R²) | Correlation coefficient (R²) ≥ 0.999 | 0.9995 |
| Range | 80% to 120% of the target concentration. | 10 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% to 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0%Intermediate Precision (Inter-day): ≤ 2.0% | Repeatability: 0.8%Intermediate Precision: 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3:1 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10:1 | 0.3 µg/mL |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition). | The method is robust within the tested parameter variations. |
Comparison with Alternative Analytical Methods
While HPLC is a versatile technique, other methods may be suitable depending on the specific analytical requirements.
| Analytical Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Robust, reproducible, widely available, cost-effective. | Moderate sensitivity, may lack specificity for complex matrices. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase, detection by mass. | High specificity and sensitivity, provides structural information. | Requires analyte to be volatile and thermally stable, potential for degradation of labile compounds. |
| Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | High-resolution separation with very small particles, highly specific and sensitive mass detection. | Very high sensitivity and specificity, suitable for complex matrices and trace-level analysis. | Higher cost of instrumentation and maintenance, requires more specialized expertise. |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the workflow for HPLC method validation and a comparison of the key attributes of the discussed analytical methods.
Caption: Workflow for HPLC Method Validation.
Caption: Comparison of Key Attributes of Analytical Methods.
Conclusion
The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis. A validated HPLC-UV method is a robust, reliable, and cost-effective choice for routine quantitative analysis in a quality control environment. For analyses requiring higher sensitivity, specificity, or structural elucidation, particularly in complex sample matrices, GC-MS or UPLC-MS/MS should be considered as powerful alternatives.
Cytotoxicity comparison of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide derivatives against cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
Comparative Cytotoxicity Data
The cytotoxic activity of a series of eleven synthetic phenylacetamide derivatives was evaluated against three human cancer cell lines: MCF-7 (breast adenocarcinoma), MDA-MB-468 (breast adenocarcinoma), and PC-12 (pheochromocytoma). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using the MTT assay. The results are summarized in the table below.[1]
| Compound | R Group | IC50 (μM) vs. MDA-MB-468 | IC50 (μM) vs. PC-12 | IC50 (μM) vs. MCF-7 |
| 3a | 2-F | 8 ± 0.07 | 1.83 ± 0.05 | 9 ± 0.07 |
| 3b | 3-F | 1.5 ± 0.12 | 77 ± 0.08 | 1.5 ± 0.06 |
| 3c | 4-F | 87 ± 0.05 | 8 ± 0.06 | 7 ± 0.08 |
| 3d | 2-Cl | 6 ± 0.08 | 6 ± 0.07 | 7 ± 0.4 |
| 3e | 3-Cl | 2.2 ± 0.07 | 0.67 ± 0.12 | 9 ± 0.09 |
| 3f | 4-Cl | 1 ± 0.13 | 7 ± 0.09 | ND |
| 3g | 2-OCH3 | 1.3 ± 0.03 | 2.97 ± 0.07 | 1.53 ± 0.12 |
| 3h | 4-OCH3 | 3.13 ± 0.06 | 1.73 ± 0.13 | 1.4 ± 0.12 |
| 3i | 2-NO2 | 6 ± 0.4 | 2.20 ± 0.43 | ND |
| 3j | 4-NO2 | 0.76 ± 0.09 | 6 ± 0.4 | ND |
| 3k | 4-Br | 87 ± 0.13 | 2.50 ± 0.13 | 85 ± 0.09 |
| Doxorubicin (Control) | - | 0.38 ± 0.07 | 2.6 ± 0.13 | 2.63 ± 0.4 |
| ND: Not Determined. Data is presented as Mean ± SEM.[1] |
Experimental Protocols
The following methodologies were employed in the studies to assess the cytotoxicity of the phenylacetamide derivatives.
Cell Culture and Treatment
Human cancer cell lines, including MCF-7, MDA-MB-468, and PC-12, were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells were seeded in 96-well plates and allowed to attach overnight. Subsequently, the cells were treated with various concentrations of the phenylacetamide derivatives or a vehicle control (DMSO) and incubated for a specified period (e.g., 48 hours).[1]
MTT Assay for Cell Viability
The cytotoxic effects of the phenylacetamide derivatives were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.[1] This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow of the MTT Assay:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and incubated for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: The cells are then exposed to various concentrations of the phenylacetamide derivatives and incubated for 48 hours.[1]
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 5 mg/mL). The plates are then incubated for an additional 3-4 hours.[1]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to dissolve the formazan crystals that have formed in viable cells.[1]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 values are calculated by plotting the percentage of cell viability against the concentration of the compound.
Caption: Workflow of the MTT assay for determining cell viability.
Apoptosis Induction Pathway
Studies on phenylacetamide derivatives have indicated that their cytotoxic effects are often mediated through the induction of apoptosis, or programmed cell death. The derivative 3d, for example, was shown to trigger apoptosis by upregulating the expression of pro-apoptotic proteins such as Bax and FasL, and increasing the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[1]
Caption: Signaling pathway for apoptosis induction by phenylacetamide derivatives.
Conclusion
The presented data indicates that phenylacetamide derivatives exhibit significant cytotoxic activity against various cancer cell lines, with some compounds showing potency in the low micromolar range. The structure-activity relationship suggests that the type and position of substituents on the phenyl ring play a crucial role in their anticancer efficacy. The primary mechanism of action for at least some of these derivatives appears to be the induction of apoptosis. Further investigation into the synthesis and evaluation of a broader range of these compounds, including the specifically targeted 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide derivatives, is warranted to develop more potent and selective anticancer agents.
References
Cross-Reactivity of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Immunoassays are powerful tools for the detection and quantification of specific molecules. However, their accuracy can be compromised by the cross-reactivity of structurally related compounds. 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide shares a core structural motif with diclofenac, suggesting a potential for interference in immunoassays designed for the latter. This guide summarizes the cross-reactivity of various compounds in diclofenac immunoassays, providing a framework for assessing the potential impact of this compound.
Data Presentation: Cross-Reactivity in Diclofenac Immunoassays
The following table summarizes the reported cross-reactivity of various compounds in different immunoassay formats for diclofenac. The data highlights that even minor structural modifications can significantly alter antibody recognition, leading to varying degrees of cross-reactivity.
| Compound | Immunoassay Type | Cross-Reactivity (%) | Reference |
| Diclofenac | ELISA | 100 | [1][2] |
| 4'-Hydroxydiclofenac | ELISA | <1 | [1][2] |
| 5-Hydroxydiclofenac | ELISA | <1 | [1][2] |
| Diclofenac Lactam | ELISA | <1 | [1][2] |
| Diclofenac-acyl glucuronide | ELISA | 57 | [1] |
| Aceclofenac | ELISA | 61 | [1] |
| Diclofenac methyl ester | ELISA | 44 | [1] |
| Other NSAIDs | ELISA | <1 | [1][2] |
Note: Direct experimental data for the cross-reactivity of this compound in diclofenac immunoassays is not available in the cited literature. The potential for cross-reactivity is inferred from its structural relationship to diclofenac.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing immunoassay cross-reactivity.
Protocol 1: Indirect Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Diclofenac
This protocol is adapted from methodologies described for diclofenac immunoassays.[1][3]
1. Plate Coating:
-
Dilute the diclofenac coating conjugate in coating buffer (e.g., 50 mM carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted conjugate to each well of a 96-well microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with washing buffer (e.g., PBS with 0.05% Tween 20).
2. Competitive Binding:
-
Prepare standard solutions of diclofenac and test solutions of potentially cross-reacting compounds in assay buffer (e.g., PBS).
-
Add 50 µL of the standard or test compound solution to the wells.
-
Add 50 µL of a fixed concentration of anti-diclofenac antibody (monoclonal or polyclonal) to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate three times with washing buffer.
3. Detection:
-
Add 100 µL of a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated anti-mouse IgG) to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate three times with washing buffer.
-
Add 100 µL of a chromogenic substrate solution (e.g., TMB).
-
Incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄).
4. Measurement and Calculation:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) for diclofenac and each test compound.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Diclofenac / IC50 of Test Compound) x 100
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to immunoassay cross-reactivity.
Caption: Principle of antibody specificity and cross-reactivity.
Caption: Workflow of a competitive ELISA for determining cross-reactivity.
Conclusion
While direct experimental data for the cross-reactivity of this compound in immunoassays is lacking, its structural relationship to diclofenac warrants careful consideration. The provided data on diclofenac immunoassays demonstrates that even subtle changes in molecular structure can dramatically impact antibody recognition. Therefore, it is highly probable that this compound would exhibit some degree of cross-reactivity in a diclofenac immunoassay. Researchers developing or utilizing such assays should empirically test this compound to determine the extent of its interference and ensure the accuracy and reliability of their results. The experimental protocols and conceptual diagrams in this guide offer a framework for conducting such validation studies.
References
- 1. Re-assessment of monoclonal antibodies against diclofenac for their application in the analysis of environmental waters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Re-assessment of monoclonal antibodies against diclofenac for their application in the analysis of environmental waters - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. darwininitiative.org.uk [darwininitiative.org.uk]
Spectroscopic Showdown: Unveiling the Molecular Evolution of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide from Its Precursors
A detailed spectroscopic comparison of the pharmaceutical intermediate 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide with its precursors, 2,6-dichloroaniline and 2-chloroacetyl chloride, reveals key structural transformations through FT-IR, ¹H NMR, and ¹³C NMR analysis. This guide provides a comprehensive overview of the spectral data, experimental protocols, and the underlying chemical changes, offering valuable insights for researchers and professionals in drug development and chemical synthesis.
The synthesis of this compound, a crucial intermediate in the production of various pharmaceutical compounds, involves the acylation of a substituted aniline. This guide delves into the spectroscopic characteristics of the final product and its foundational precursors, offering a clear, data-driven comparison of their molecular structures. By examining the shifts in spectral signatures, we can trace the formation of the amide bond and the introduction of the chloroacetyl group, providing a robust analytical framework for reaction monitoring and quality control.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data (FT-IR, ¹H NMR, and ¹³C NMR) for this compound and its precursors.
Table 1: Comparative FT-IR Data (cm⁻¹)
| Functional Group | 2,6-dichloroaniline | 2-chloroacetyl chloride | This compound |
| N-H Stretch | 3400-3200 (broad) | - | - |
| C=O Stretch | - | ~1785 (sharp) | ~1670 (sharp) |
| C-N Stretch | ~1300 | - | ~1350 |
| C-Cl Stretch | ~800-600 | ~800-600 | ~800-600 |
| Aromatic C-H Stretch | ~3100-3000 | - | ~3100-3000 |
| Aromatic C=C Stretch | ~1600-1450 | - | ~1600-1450 |
Table 2: Comparative ¹H NMR Data (ppm)
| Proton Environment | 2,6-dichloroaniline | 2-chloroacetyl chloride | This compound |
| Aromatic-H | 6.6-7.2 (m) | - | 7.2-7.6 (m) |
| -NH₂ | ~4.4 (br s) | - | - |
| -CH₂Cl | - | ~4.5 (s) | ~4.3 (s) |
Table 3: Comparative ¹³C NMR Data (ppm)
| Carbon Environment | 2,6-dichloroaniline | 2-chloroacetyl chloride | This compound |
| Aromatic C-N | ~142 | - | ~140 |
| Aromatic C-Cl | ~120 | - | ~128 |
| Aromatic C-H | ~118-129 | - | ~127-130 |
| C=O | - | ~170 | ~165 |
| -CH₂Cl | - | ~45 | ~43 |
Experimental Protocols
Synthesis of this compound:
A solution of 2,6-dichloroaniline in an appropriate aprotic solvent, such as dichloromethane or toluene, is prepared in a reaction vessel equipped with a magnetic stirrer and a dropping funnel. The solution is cooled in an ice bath. 2-chloroacetyl chloride is added dropwise to the stirred solution. An organic base, such as triethylamine or pyridine, is often added to neutralize the hydrochloric acid formed during the reaction. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with water and a dilute acid solution to remove unreacted starting materials and the base. The organic layer is then dried over an anhydrous salt like magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Spectroscopic Analysis:
-
FT-IR Spectroscopy: Infrared spectra are recorded on an FT-IR spectrometer. Solid samples are typically prepared as KBr pellets, while liquid samples are analyzed as thin films between salt plates.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. Samples are dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.
Visualizing the Transformation
The synthesis of this compound from its precursors represents a clear chemical transformation that can be visualized through a reaction pathway diagram.
Caption: Synthesis of the target compound.
The experimental workflow for the synthesis and purification of the target compound can be conceptually outlined as follows:
Caption: Synthesis and purification workflow.
Conclusion
The spectroscopic comparison of this compound with its precursors, 2,6-dichloroaniline and 2-chloroacetyl chloride, provides a clear and instructive example of how spectroscopic techniques can be used to follow the course of a chemical reaction and confirm the structure of the resulting product. The disappearance of the N-H stretching vibrations of the aniline and the appearance of a strong amide C=O stretching band in the FT-IR spectrum, coupled with the characteristic shifts in the ¹H and ¹³C NMR spectra, offer definitive evidence of the successful N-acylation reaction. This guide serves as a valuable resource for researchers in the field, providing the necessary data and protocols for the synthesis and characterization of this important pharmaceutical intermediate.
Efficacy of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide as a Precursor in Diclofenac Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide as a key precursor in the synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac. Its performance is evaluated against two primary alternative synthetic routes: the classical Ullmann condensation and a modern continuous flow synthesis approach. This objective analysis is supported by experimental data on reaction yields, purity, and detailed methodologies to inform precursor selection in pharmaceutical manufacturing.
Executive Summary
The synthesis of diclofenac sodium can be efficiently achieved through multiple pathways. The route utilizing this compound as a key intermediate offers a high-yield, multi-step process with well-defined reaction stages.[1] Alternative methods, such as the traditional Ullmann condensation of 2-chlorobenzoic acid and 2,6-dichloroaniline, and a contemporary continuous flow synthesis, present different advantages in terms of step economy and reaction time. This guide will dissect these methodologies, presenting quantitative data to facilitate a thorough comparison.
Comparison of Synthetic Routes
The selection of a synthetic route in pharmaceutical manufacturing is a critical decision influenced by factors such as yield, purity of the final product, cost of raw materials, and process efficiency. Below is a comparative analysis of the three synthetic pathways for diclofenac.
Data Presentation: Quantitative Comparison of Diclofenac Synthesis Routes
| Parameter | Route 1: Via this compound | Route 2: Classical Ullmann Condensation | Route 3: Continuous Flow Synthesis |
| Starting Materials | Aniline, Chloroacetic acid, 2,6-Dichlorophenol | 2-Chlorobenzoic acid, 2,6-Dichloroaniline | Aniline, Chloroacetic acid, 2,6-Dichlorophenol |
| Key Intermediate(s) | This compound | N-(2,6-Dichlorophenyl)anthranilic acid | Hydroxyacetyldiphenylamine derivative |
| Overall Yield | ~74%[1] | 32% - 46% | 63%[2] |
| Reaction Time | Multi-step, batch process | Multi-step, batch process | < 3.5 hours total residence time[2] |
| Key Advantages | High overall yield, well-established chemistry | Utilizes readily available starting materials | High efficiency, improved safety, sustainability[2] |
| Key Disadvantages | Multi-step process with several intermediates | Lower overall yield, harsh reaction conditions | Requires specialized flow chemistry equipment |
| Reported Purity | High purity, meeting pharmacopoeia standards[1] | Requires significant purification | High purity achievable with process control |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to allow for a comprehensive understanding and potential replication of the processes.
Route 1: Synthesis of Diclofenac Sodium via this compound
This synthesis involves a six-step process starting from aniline and chloroacetic acid.[1]
Step 1: Synthesis of 2-chloro-N-phenylacetamide (II) Aniline is reacted with chloroacetic acid in the presence of a boric acid catalyst in toluene. The reaction mixture is refluxed for 6-12 hours. After neutralization and extraction, the product is obtained with a yield of approximately 98%.[1]
Step 2: Synthesis of 2-(2,6-dichlorophenoxy)-N-phenylacetamide (III) 2-chloro-N-phenylacetamide is condensed with 2,6-dichlorophenol in the presence of potassium carbonate and a phase transfer catalyst (e.g., PEG-600) in xylene. The mixture is refluxed for 4 hours, yielding the product at around 95-96%.[1]
Step 3: Smiles Rearrangement to N-(2,6-dichlorophenyl)-2-hydroxy-N-phenylacetamide (IV) The phenoxyacetamide derivative undergoes a Smiles rearrangement in the presence of an inorganic base like anhydrous sodium carbonate in toluene at 60°C. This step yields the hydroxyacetamide intermediate in approximately 88% yield.[1]
Step 4: Chlorination to this compound (V) The hydroxyl group is replaced with chlorine using thionyl chloride in a suitable solvent like dichloromethane. The reaction proceeds under reflux for 3-4 hours, affording the target precursor with a yield of about 95%.[1]
Step 5: Friedel-Crafts Alkylation to 1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one (VI) The precursor undergoes an intramolecular Friedel-Crafts alkylation in the presence of a Lewis acid catalyst such as aluminum chloride in chlorobenzene at 160°C for 4 hours. This cyclization step results in the formation of the indolinone derivative with a yield of approximately 96%.[1]
Step 6: Hydrolysis to Diclofenac Sodium (I) The final step involves the hydrolysis of the indolinone intermediate using sodium hydroxide in a mixture of methanol and water under reflux for 6 hours. After purification, diclofenac sodium is obtained as a white solid with a yield of about 96%.[1]
Route 2: Classical Synthesis of Diclofenac via Ullmann Condensation
This traditional method involves the coupling of an aryl halide with an amine.
Step 1: Synthesis of N-(2,6-dichlorophenyl)anthranilic acid 2-Chlorobenzoic acid is reacted with 2,6-dichloroaniline in the presence of a copper catalyst and a base such as potassium carbonate. The reaction is typically carried out in a high-boiling solvent like N-methyl-2-pyrrolidone.
Step 2: Reduction of the Carboxylic Acid The carboxylic acid group of N-(2,6-dichlorophenyl)anthranilic acid is reduced to a primary alcohol, 2-((2,6-dichlorophenyl)amino)benzyl alcohol, using a reducing agent like lithium aluminum hydride.
Step 3: Conversion of the Alcohol to a Halide The benzyl alcohol is then converted to the corresponding benzyl chloride using a chlorinating agent such as thionyl chloride.
Step 4: Cyanation and Hydrolysis The benzyl chloride is reacted with a cyanide source, followed by hydrolysis of the resulting nitrile to form the phenylacetic acid moiety of diclofenac.
Route 3: Continuous Flow Synthesis of Diclofenac Sodium
This modern approach utilizes microreactors for a more efficient and controlled synthesis.
An integrated six-step continuous flow process starting from aniline and chloroacetic acid has been developed.[2] A key feature of this method is a cascade etherification/Smiles rearrangement of 2-chloro-N-phenylacetamide and 2,6-dichlorophenol to directly form a hydroxyacetyldiphenylamine derivative.[2] This is followed by chlorination, intramolecular Friedel-Crafts cyclization, and hydrolysis to yield diclofenac sodium. The entire process has a total residence time of less than 3.5 hours and achieves an overall isolated yield of 63%.[2]
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic routes.
Caption: Synthetic pathway for Diclofenac Sodium via the target precursor.
Caption: Classical Ullmann condensation route to Diclofenac.
Caption: Continuous flow synthesis pathway for Diclofenac Sodium.
Conclusion
The choice of a precursor for diclofenac synthesis is a multifaceted decision. The synthetic route utilizing This compound presents a robust and high-yielding, albeit multi-step, option suitable for large-scale production where high purity and yield are paramount. The classical Ullmann condensation remains a viable, traditional approach, though it is often associated with lower overall yields and may require more rigorous purification. The continuous flow synthesis represents a significant advancement in terms of efficiency, safety, and sustainability, making it an attractive option for modern pharmaceutical manufacturing, particularly where investment in specialized equipment is feasible. Researchers and drug development professionals should weigh these factors carefully to select the most appropriate synthetic strategy for their specific needs.
References
A Comparative Analysis of the Antifungal Spectrum of 2-Chloro-N-phenylacetamide and Standard Antimycotic Agents
In the landscape of rising antifungal resistance, the exploration of novel therapeutic agents is paramount. This guide provides a detailed comparison of the in vitro antifungal spectrum of the investigational compound 2-Chloro-N-phenylacetamide against established standard antifungal drugs, including fluconazole, voriconazole, amphotericin B, and itraconazole. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform future research and development efforts.
Clarification on the Analyzed Compound: Initial inquiry specified 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide. However, a comprehensive literature review revealed a lack of available antifungal data for this specific derivative. The focus of this guide has therefore been shifted to the closely related and researched compound, 2-Chloro-N-phenylacetamide , for which substantial experimental data exists.
Executive Summary
2-Chloro-N-phenylacetamide has demonstrated notable in vitro activity against clinically relevant yeasts of the Candida genus and molds of the Aspergillus genus. Comparative analysis of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values indicates that while 2-Chloro-N-phenylacetamide exhibits antifungal properties, its potency against these specific genera is generally lower than that of standard agents like voriconazole and amphotericin B. Data on the activity of 2-Chloro-N-phenylacetamide against other significant fungal pathogens, such as dermatophytes and Cryptococcus species, is currently limited in the public domain.
Comparative Antifungal Spectrum: A Quantitative Overview
The following tables summarize the in vitro activity of 2-Chloro-N-phenylacetamide and standard antifungal drugs against a range of fungal species. MIC values, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism, are presented in micrograms per milliliter (µg/mL).
Table 1: Antifungal Activity against Candida Species
| Fungal Species | 2-Chloro-N-phenylacetamide (µg/mL) | Fluconazole (µg/mL) | Amphotericin B (µg/mL) |
| Candida albicans | 128 - 256[1] | 0.25 - >64 | 0.125 - 2 |
| Candida parapsilosis | 128 - 256[1] | 0.125 - 8 | 0.125 - 2 |
| Candida tropicalis | 16 - 256[2] | 0.25 - 8 | 0.25 - 2 |
| Candida krusei | No Data Available | 16 - >64 | 0.5 - 4 |
| Candida glabrata | No Data Available | 4 - >64 | 0.25 - 4 |
Table 2: Antifungal Activity against Aspergillus Species
| Fungal Species | 2-Chloro-N-phenylacetamide (µg/mL) | Voriconazole (µg/mL) | Amphotericin B (µg/mL) |
| Aspergillus flavus | 16 - 256[3][4] | 0.25 - 2[4] | 1 - 16[4] |
| Aspergillus fumigatus | No Data Available | 0.125 - 2 | 0.25 - 2 |
| Aspergillus niger | 32 - 256 | 0.5 - 4 | 0.5 - 4 |
| Aspergillus terreus | No Data Available | 0.25 - 2 | 0.5 - 4 |
Table 3: Antifungal Activity against Dermatophytes
| Fungal Species | 2-Chloro-N-phenylacetamide (µg/mL) | Itraconazole (µg/mL) | Terbinafine (µg/mL) |
| Trichophyton rubrum | No Data Available | 0.03 - 1 | 0.004 - 0.25 |
| Trichophyton mentagrophytes | No Data Available | 0.03 - 1 | 0.004 - 0.5 |
| Microsporum canis | No Data Available | 0.03 - 1 | 0.008 - 0.5 |
| Epidermophyton floccosum | No Data Available | 0.03 - 1 | 0.008 - 0.25 |
Note: Data for other chloroacetamide derivatives suggest potential activity against dermatophytes, with MIC ranges of 3.12-50 µg/mL observed for some compounds[5].
Table 4: Antifungal Activity against Cryptococcus neoformans
| Fungal Species | 2-Chloro-N-phenylacetamide (µg/mL) | Fluconazole (µg/mL) | Amphotericin B (µg/mL) |
| Cryptococcus neoformans | No Data Available | 0.125 - 16[6][7] | 0.125 - 2[6][7] |
Experimental Protocols
The determination of in vitro antifungal activity is predominantly conducted following standardized methodologies established by the Clinical and Laboratory Standards Institute (CLSI).
Antifungal Susceptibility Testing for Yeasts (CLSI M27)
This protocol is employed for testing the susceptibility of Candida species and Cryptococcus neoformans.
-
Inoculum Preparation: Yeast isolates are cultured on Sabouraud dextrose agar for 24-48 hours. A suspension is then prepared in sterile saline, and its turbidity is adjusted to match a 0.5 McFarland standard, resulting in a yeast stock suspension. This is further diluted to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Microdilution Plate Preparation: The antifungal agents are serially diluted in RPMI 1640 medium with L-glutamine and without sodium bicarbonate, buffered with MOPS (3-(N-morpholino)propanesulfonic acid). These dilutions are dispensed into 96-well microdilution plates.
-
Inoculation and Incubation: Each well is inoculated with the prepared yeast suspension. The plates are then incubated at 35°C for 24-48 hours.
-
Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent at which a significant inhibition of growth (typically ≥50% for azoles and ≥90% for amphotericin B) is observed visually or spectrophotometrically compared to the growth in the control well.
Antifungal Susceptibility Testing for Filamentous Fungi (CLSI M38)
This method is utilized for determining the susceptibility of molds such as Aspergillus species and dermatophytes.
-
Inoculum Preparation: Fungal isolates are grown on potato dextrose agar until sporulation is evident. Conidia are harvested and suspended in sterile saline containing a wetting agent (e.g., Tween 80). The suspension is filtered to remove hyphal fragments, and the conidial density is adjusted spectrophotometrically to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
-
Microdilution Plate Preparation: Similar to the M27 protocol, serial dilutions of the antifungal agents are prepared in buffered RPMI 1640 medium and distributed in 96-well microdilution plates.
-
Inoculation and Incubation: The wells are inoculated with the conidial suspension. The plates are incubated at 35°C for 48-72 hours, or until sufficient growth is observed in the control wells.
-
Endpoint Determination: For most antifungal agents, the MIC is defined as the lowest concentration that produces 100% inhibition of growth (complete visual inhibition).
Proposed Mechanisms of Action
Understanding the mechanism of action is crucial for drug development. The following diagrams illustrate the proposed or established signaling pathways and molecular targets of 2-Chloro-N-phenylacetamide and standard antifungal drugs.
Caption: Proposed mechanisms of 2-Chloro-N-phenylacetamide.
References
- 1. researchgate.net [researchgate.net]
- 2. Antifungal activity of 2-chloro-N-phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. Chloroacetamide derivatives as a promising topical treatment for fungal skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. Trends in Antifungal Drug Susceptibility of Cryptococcus neoformans Isolates in the United States: 1992 to 1994 and 1996 to 1998 - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of analgesic effects of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide derivatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the analgesic activity of novel 2-chloro-N,N-diphenylacetamide derivatives against the established non-steroidal anti-inflammatory drug (NSAID), diclofenac sodium. This document details the experimental protocols for key analgesic assays and visualizes the underlying signaling pathways to facilitate a deeper understanding of their mechanism of action.
Recent investigations into novel analgesic agents have identified 2-chloro-N,N-diphenylacetamide derivatives as a promising class of compounds.[1][2] To objectively evaluate their efficacy, this guide summarizes quantitative data from in-vivo analgesic assessments and contextualizes their potential mechanism of action.
Comparative Analgesic Performance
The analgesic potential of three novel 2-chloro-N,N-diphenylacetamide derivatives, designated as AKM-1, AKM-2, and AKM-3, was assessed using the hot plate method, a standard test for evaluating centrally acting analgesics.[1] The results, detailed in Table 1, reveal a notable analgesic response, with compound AKM-2 demonstrating efficacy comparable to the standard drug, diclofenac sodium.[1]
Table 1: Analgesic Activity of 2-chloro-N,N-diphenylacetamide Derivatives (AKM-1, AKM-2, AKM-3) Compared to Diclofenac Sodium using the Hot Plate Method in Rats. [1]
| Compound | Dose (mg/kg b.w.) | Mean Reaction Time (seconds) ± SEM |
| 0 min | ||
| Control (10% Tween 20) | - | 7.25 ± 0.25 |
| Diclofenac Sodium | 50 | 7.30 ± 0.27 |
| AKM-1 | 200 | 7.28 ± 0.26 |
| AKM-2 | 200 | 7.32 ± 0.29 |
| AKM-3 | 200 | 7.30 ± 0.28 |
*Data is presented as the mean reaction time in seconds ± Standard Error of the Mean (SEM). **p<0.01, p<0.05 compared to the control group.
The data indicates that compound AKM-2 exhibits significant analgesic efficacy, comparable to that of diclofenac sodium at the tested doses.[1] This suggests that 2-chloro-N,N-diphenylacetamide derivatives represent a promising avenue for the development of new analgesic drugs.[1]
Proposed Mechanism of Action: Cyclooxygenase Inhibition
Docking studies have been conducted to elucidate the potential mechanism of action of these derivatives. The results suggest that the analgesic effect of 2-chloro-N,N-diphenylacetamide derivatives is likely mediated through the inhibition of the cyclooxygenase (COX) pathway.[1] Notably, compound AKM-2 demonstrated a strong binding affinity for both COX-1 and COX-2 enzymes.[1]
Caption: Proposed mechanism of action via the Cyclooxygenase (COX) pathway.
Experimental Protocols
To ensure the reproducibility and validation of these findings, a detailed experimental protocol for the primary analgesic assay is provided below.
Hot Plate Test
The hot plate test is a widely utilized method to assess the central analgesic activity of pharmacological substances. The principle of this test is based on measuring the reaction time of an animal to a thermal stimulus. An increase in the reaction time is indicative of an analgesic effect.[1]
Apparatus:
-
Hot plate apparatus with a temperature-controlled surface.
-
Plexiglass cylinder to confine the animal to the heated surface.
Procedure:
-
Animal Acclimatization: Animals are allowed to acclimatize to the laboratory environment before testing.
-
Baseline Measurement: Each animal is placed on the hot plate, and the latency to a nociceptive response (e.g., licking of the paws, jumping) is recorded as the baseline.
-
Compound Administration: The test compounds (AKM-1, AKM-2, AKM-3), a vehicle control, and a standard drug (diclofenac sodium) are administered, typically via intraperitoneal or oral routes.
-
Post-treatment Measurement: The reaction time on the hot plate is measured again at specific time points after drug administration (e.g., 60, 90, 120 minutes).
-
Data Analysis: The analgesic effect is determined by comparing the post-treatment reaction times to the baseline and to the vehicle control group.
Caption: General workflow for in-vivo analgesic screening using the hot plate method.
Conclusion and Future Directions
The presented data strongly suggests that 2-chloro-N,N-diphenylacetamide derivatives, particularly the AKM-2 compound, hold significant promise as novel analgesic agents.[1] Their efficacy, which is comparable to the widely used NSAID diclofenac sodium, coupled with a plausible mechanism of action through COX inhibition, warrants further investigation.[1][2] Future research should focus on a broader comparative analysis of these derivatives against a wider spectrum of analgesics, including other classes of NSAIDs and opioids, to establish a more comprehensive efficacy and safety profile.
References
Validating the Structure of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide: A Comparative Guide to 2D NMR and Alternative Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy and alternative analytical methods for the structural validation of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide. Detailed experimental protocols for 2D NMR techniques are presented alongside a comparative analysis of their performance against Mass Spectrometry and X-ray Crystallography, supported by predictive data.
Introduction
Accurate structural elucidation is a cornerstone of chemical research and drug development. For a molecule such as this compound (CAS: 15308-01-7, Molecular Formula: C₁₄H₁₀Cl₃NO), confirming the precise arrangement of atoms and their connectivity is paramount for understanding its chemical properties and biological activity. While one-dimensional (1D) NMR provides initial insights, two-dimensional (2D) NMR techniques are indispensable for unambiguous structural assignment, especially for complex molecules. This guide will delve into the application of key 2D NMR experiments—COSY, HSQC, and HMBC—for the validation of the target molecule's structure and compare these techniques with other powerful analytical methods.
Predicted ¹H and ¹³C NMR Chemical Shifts
Based on the known chemical shifts of its structural fragments (2,6-dichloroaniline, N-phenylacetamide, and chloroacetamide), the following ¹H and ¹³C NMR chemical shifts are predicted for this compound. These predictions are foundational for interpreting the correlations in 2D NMR spectra.
| Atom Label | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phenyl Ring (unsubstituted) | ||
| H-2', H-6' | ~7.2-7.4 | C-1' (Quaternary) ~142 |
| H-3', H-5' | ~7.2-7.4 | C-2', C-6' ~128 |
| H-4' | ~7.2-7.4 | C-3', C-5' ~129 |
| C-4' ~128 | ||
| Dichlorophenyl Ring | ||
| H-3'', H-5'' | ~7.3-7.5 | C-1'' (Quaternary) ~138 |
| H-4'' | ~7.1-7.3 | C-2'', C-6'' (Quaternary, C-Cl) ~135 |
| C-3'', C-5'' ~130 | ||
| C-4'' ~128 | ||
| Acetamide Moiety | ||
| CH₂ | ~4.2-4.5 | CH₂ ~45 |
| C=O (Quaternary) ~168 |
2D NMR for Structural Validation
2D NMR experiments provide through-bond and through-space correlations between nuclei, offering a detailed map of the molecular structure.
Experimental Protocols for 2D NMR
A general protocol for acquiring high-quality 2D NMR spectra for a small molecule like this compound on a 400 or 500 MHz spectrometer is outlined below.
| Parameter | COSY | HSQC | HMBC |
| Sample Concentration | 10-20 mg in 0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) | 10-20 mg in 0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) | 10-20 mg in 0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) |
| Pulse Program | cosygpqf | hsqcedetgpsisp2.2 | hmbcgplpndqf |
| Number of Scans (NS) | 2-4 | 2-4 | 8-16 |
| Number of Increments | 256-512 | 256-512 | 256-512 |
| Spectral Width (F2 - ¹H) | Appropriate range to cover all proton signals (e.g., 0-10 ppm) | Appropriate range to cover all proton signals (e.g., 0-10 ppm) | Appropriate range to cover all proton signals (e.g., 0-10 ppm) |
| Spectral Width (F1) | Same as F2 | Appropriate range to cover all carbon signals (e.g., 0-180 ppm) | Appropriate range to cover all carbon signals (e.g., 0-180 ppm) |
| Relaxation Delay (d1) | 1-2 s | 1-2 s | 1.5-2.5 s |
| Acquisition Time (aq) | ~0.2 s | ~0.2 s | ~0.2 s |
Interpretation of 2D NMR Spectra
1. COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds.
-
Expected Correlations:
-
Correlations between the aromatic protons on the unsubstituted phenyl ring (H-2'/H-3', H-3'/H-4', etc.).
-
Correlations between the aromatic protons on the dichlorophenyl ring (H-3''/H-4'').
-
2. HSQC (Heteronuclear Single Quantum Coherence): This experiment shows direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C).
-
Expected Correlations:
-
A cross-peak connecting the CH₂ protons to the CH₂ carbon.
-
Cross-peaks connecting each aromatic proton to its corresponding aromatic carbon.
-
3. HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings between protons and carbons, typically over two to three bonds (and sometimes four). This is crucial for connecting different spin systems and identifying quaternary carbons.
-
Expected Correlations:
-
The CH₂ protons will show a correlation to the carbonyl carbon (C=O), confirming the acetamide fragment.
-
The CH₂ protons will also show a correlation to the quaternary carbon of the unsubstituted phenyl ring (C-1'), establishing the N-phenyl connection.
-
Protons on the unsubstituted phenyl ring (e.g., H-2', H-6') will show a correlation to the carbonyl carbon (C=O).
-
Protons on the dichlorophenyl ring (e.g., H-3'', H-5'') will show correlations to the quaternary carbons within that ring (C-1'', C-2'', C-6'').
-
Workflow for 2D NMR Structural Validation
Comparison with Alternative Analytical Techniques
While 2D NMR is a powerful tool, other techniques provide complementary information for a comprehensive structural validation.
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR Spectroscopy | Detailed atom connectivity (through-bond correlations), spatial proximity of atoms (NOESY/ROESY), and stereochemistry. | Provides a complete picture of the covalent structure in solution. Non-destructive. | Requires a relatively large amount of pure sample (mg scale). Can be time-consuming to acquire and analyze data. |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns provide clues about substructures. | High sensitivity (requires very small amounts of sample, µg to ng). Fast analysis time. | Does not provide direct information on atom connectivity or stereochemistry. Isomers can be difficult to distinguish. |
| X-ray Crystallography | Precise 3D arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry. | Provides the "gold standard" for unambiguous structure determination. | Requires a suitable single crystal, which can be difficult to grow. The solid-state structure may not be identical to the solution-state conformation. |
Logical Flow for Integrated Structural Elucidation
Conclusion
For the validation of the structure of this compound, 2D NMR spectroscopy stands out as the most informative single technique for determining the complete covalent framework in solution. The combination of COSY, HSQC, and HMBC experiments allows for the unambiguous assignment of all proton and carbon signals and confirms the connectivity between the different structural motifs. While Mass Spectrometry is invaluable for rapidly confirming the molecular formula and X-ray Crystallography provides the definitive solid-state structure, 2D NMR offers an unparalleled level of detail regarding the molecular structure in a more biologically relevant solution state. For routine structural confirmation and in the absence of suitable crystals, a comprehensive suite of 2D NMR experiments is the method of choice for researchers in the pharmaceutical and chemical sciences.
Safety Operating Guide
Proper Disposal of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide: A Comprehensive Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide (CAS: 15308-01-7), a chlorinated organic compound, is critical for maintaining a safe and compliant laboratory environment. This guide provides a procedural, step-by-step plan for its disposal, adhering to recommended safety protocols and regulatory considerations.
Disposal of this compound must be conducted with care to mitigate potential environmental and health risks. The primary recommended method of disposal is through a licensed professional waste disposal service, often involving incineration at a permitted facility.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety glasses with side shields, and a lab coat. All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood. In case of a spill, collect the material using an absorbent, non-combustible material and place it in a sealed container for disposal.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Clearly label waste containers with the chemical name: "this compound" and its CAS number: "15308-01-7".
-
Segregate this waste from other laboratory waste streams, particularly from non-hazardous and reactive chemicals. Halogenated organic waste should be collected separately from non-halogenated waste to facilitate proper disposal and potentially reduce costs.
-
-
Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container for accumulating the waste. The container should be kept tightly closed when not in use.
-
Ensure the container is stored in a designated, well-ventilated, and secure waste accumulation area.
-
-
Engage a Licensed Waste Disposal Service:
-
Recommended Disposal Method:
-
Regulatory Compliance:
-
Consult and adhere to all federal, state, and local regulations governing hazardous waste disposal.[2][3] The Resource Conservation and Recovery Act (RCRA) in the United States provides a framework for managing hazardous waste.
-
Maintain detailed records of all waste disposal activities, including dates, quantities, and the name of the disposal company.
-
Quantitative Data and Physical Properties
For safe handling and disposal, it is essential to be aware of the physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 15308-01-7 |
| Molecular Formula | C₁₄H₁₀Cl₃NO |
| Molecular Weight | 314.59 g/mol |
| Physical Form | Solid |
| Purity | >95% - 97% |
| Storage Temperature | Room temperature, in an inert atmosphere |
Experimental Protocols
While this document focuses on disposal, any experimental protocols generating this waste should incorporate a waste management plan from the outset. This includes estimating the quantities of waste that will be produced and establishing a clear procedure for its collection and disposal in accordance with the guidelines outlined above.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide (CAS No. 15308-01-7). Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a white to off-white crystalline powder.[1] It is classified as harmful if swallowed, and causes skin, eye, and respiratory irritation.[2] The following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with EN 166 or OSHA 29 CFR 1910.133. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves. Inspect for tears or holes before use. |
| Body Protection | Laboratory Coat | Standard laboratory coat. |
| Respiratory Protection | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if ventilation is inadequate or for handling large quantities. |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Keep the container tightly sealed.
2. Weighing and Preparation of Solutions:
-
All handling of the solid compound must be conducted in a certified chemical fume hood to avoid inhalation of the powder.
-
Before weighing, decontaminate the weighing area and the balance.
-
Use a dedicated set of spatulas and weighing boats.
-
To minimize dust generation, do not pour the powder from a height.
-
If preparing a solution, add the powder slowly to the solvent to avoid splashing.
3. Experimental Use:
-
Clearly label all vessels containing the compound.
-
Work in a well-ventilated area, preferably within a fume hood.
-
Avoid contact with skin and eyes. In case of accidental contact, rinse the affected area immediately with copious amounts of water for at least 15 minutes.
-
Do not eat, drink, or smoke in the laboratory.
Disposal Plan: Waste Management and Decontamination
1. Waste Segregation and Collection:
-
All solid waste contaminated with this compound, including used gloves, weighing boats, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Unused or waste solutions of the compound should be collected in a separate, labeled container for chlorinated organic waste.
2. Disposal Method:
-
Disposal of chlorinated organic waste must be carried out through a licensed hazardous waste disposal company.
-
Incineration at a high temperature in a specialized facility is the preferred method for the complete destruction of chlorinated organic compounds.
3. Decontamination:
-
All glassware and equipment that have come into contact with the compound must be decontaminated.
-
Rinse contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) and collect the rinsate as hazardous waste.
-
Wash the work area with soap and water after handling the compound.
Experimental Workflow Diagram
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
